1-Thia-4-azaspiro[4.6]undecan-3-one
Description
BenchChem offers high-quality 1-Thia-4-azaspiro[4.6]undecan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Thia-4-azaspiro[4.6]undecan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-thia-4-azaspiro[4.6]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c11-8-7-12-9(10-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZBSJBKYDCRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292347 | |
| Record name | 1-Thia-4-azaspiro[4.6]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-73-6 | |
| Record name | 1-Thia-4-azaspiro[4.6]undecan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Thia-4-azaspiro[4.6]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Thia-4-azaspiro[4.6]undecan-3-one: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the heterocyclic scaffold, 1-thia-4-azaspiro[4.6]undecan-3-one. Due to the limited publicly available data on the unsubstituted parent compound, this document leverages detailed experimental information from a closely related, well-characterized derivative, N-(3-Oxo-1-thia-4-azaspiro[4.6]undec-4-yl)-2-phenoxyacetamide, to provide robust insights into the chemical nature and behavior of this spiro-thiazolidinone system.
Introduction to the 1-Thia-4-azaspiro[4.6]undecane-3-one Scaffold
The 1-thia-4-azaspiro[4.6]undecan-3-one core is a spirocyclic heterocyclic compound featuring a thiazolidin-4-one ring fused to a cycloheptane ring at the 5-position. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the broader class of spiro-thiazolidinones. These activities include antimicrobial, anticancer, and antiviral properties. The unique three-dimensional architecture imparted by the spirocyclic fusion offers a promising framework for the design of novel therapeutic agents.
The core structure combines the established pharmacophore of the thiazolidin-4-one ring with the conformational flexibility of the seven-membered cycloheptane ring. This combination is anticipated to allow for unique interactions with biological targets.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical and Spectroscopic Data for N-(3-Oxo-1-thia-4-azaspiro[4.6]undec-4-yl)-2-phenoxyacetamide
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O₃S | [1] |
| Melting Point | 115–119 °C | [1] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3462, 3236 (N-H stretching), 1726 (C=O, thiazolidinone), 1681 (C=O, amide) | [1] |
| ¹H-NMR (DMSO-d₆, 500 MHz), δ (ppm) | 1.32–1.43 (4H, m), 1.43–1.68 (4H, m), 1.87 (2H, dd), 1.99 (2H, broad dd), 3.57 (2H, s), 4.70 (2H, s), 6.96–7.01 (3H, m), 7.29–7.33 (2H, m), 10.33 (1H, s) | [1] |
Expert Interpretation of Spectroscopic Data:
The IR spectrum confirms the presence of the key functional groups: the N-H bonds, the thiazolidinone carbonyl, and the amide carbonyl. The distinct carbonyl stretches are indicative of their different chemical environments. The ¹H-NMR spectrum provides a detailed fingerprint of the proton environment. The complex multiplets in the upfield region (1.32-1.99 ppm) are characteristic of the cycloheptane ring protons. The sharp singlet at 3.57 ppm corresponds to the methylene protons of the thiazolidinone ring, a key diagnostic signal. The remaining signals are attributed to the phenoxyacetamide substituent. For the unsubstituted parent compound, the signals for the substituent would be absent, and a signal for the N-H proton of the thiazolidinone ring would be expected.
Synthesis of the 1-Thia-4-azaspiro[4.6]undecan-3-one Core
The synthesis of spiro-thiazolidinones is typically achieved through a one-pot, three-component condensation reaction. This versatile method involves the reaction of a cyclic ketone, an amine, and thioglycolic acid.
Plausible Synthesis of Unsubstituted 1-Thia-4-azaspiro[4.6]undecan-3-one
Based on established synthetic protocols for related compounds, a plausible and detailed experimental procedure for the synthesis of the parent 1-thia-4-azaspiro[4.6]undecan-3-one is presented below. The key choice of reactant for the introduction of the unsubstituted nitrogen at the 4-position is an ammonia source, such as ammonium carbonate.
Experimental Protocol:
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cycloheptanone (1.12 g, 10 mmol).
-
Add dry benzene (100 mL) to dissolve the cycloheptanone.
Step 2: Addition of Reagents
-
To the stirred solution, add ammonium carbonate (1.44 g, 15 mmol). The use of a slight excess of the ammonia source helps to drive the reaction towards the formation of the intermediate imine.
-
Following the dissolution of the ammonium carbonate, add thioglycolic acid (0.92 g, 10 mmol) dropwise to the reaction mixture.
Step 3: Reflux and Monitoring
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
Step 4: Work-up and Purification
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure 1-thia-4-azaspiro[4.6]undecan-3-one.
Causality Behind Experimental Choices:
-
Dry Benzene: The use of a non-polar, azeotropic solvent like dry benzene is crucial for the removal of water formed during the reaction, which drives the equilibrium towards product formation.
-
Ammonium Carbonate: This serves as a convenient in-situ source of ammonia for the formation of the initial imine with cycloheptanone.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the condensation reactions.
Caption: A schematic overview of the proposed synthetic workflow.
Synthesis of a Characterized Derivative: N-(3-Oxo-1-thia-4-azaspiro[4.6]undec-4-yl)-2-phenoxyacetamide
The synthesis of this derivative follows a similar three-component reaction, with 2-phenoxyacetohydrazide serving as the amine component[1].
Experimental Protocol (Adapted from Ökten et al., 2019):
Step 1: Reactant Mixture
-
A mixture of 2-phenoxyacetohydrazide (1.66 g, 10 mmol), cycloheptanone (1.12 g, 10 mmol), and thioglycolic acid (0.92 g, 10 mmol) is prepared.
Step 2: Reaction Conditions
-
The mixture is heated at 100 °C for 8 hours.
Step 3: Purification
-
The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure product.
Potential Biological Activities and Applications
The spiro-thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific studies on the unsubstituted 1-thia-4-azaspiro[4.6]undecan-3-one are limited, the known activities of its analogues suggest several promising areas for investigation.
Antiviral Activity:
-
A study by Ökten et al. (2019) demonstrated that derivatives of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold, including the [4.6]undecan analogue, can inhibit the replication of human coronavirus 229E[1]. This suggests that the 1-thia-4-azaspiro[4.6]undecan-3-one core could be a valuable starting point for the development of novel antiviral agents.
Antimicrobial and Anticancer Potential:
-
The broader class of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has shown significant antimicrobial and anticancer activities[2]. These findings strongly suggest that the [4.6]undecan analogue may also possess similar properties, warranting further investigation against various bacterial, fungal, and cancer cell lines.
Caption: Logical relationships of the core scaffold to potential applications.
Conclusion and Future Directions
The 1-thia-4-azaspiro[4.6]undecan-3-one scaffold represents a promising area for further research and development in medicinal chemistry. The established synthetic routes provide a clear path for the generation of a library of derivatives. Future work should focus on the synthesis and characterization of the unsubstituted parent compound to establish its baseline physicochemical and biological properties. Subsequent structure-activity relationship (SAR) studies, involving systematic modifications to the cycloheptane and thiazolidinone rings, will be crucial in optimizing the therapeutic potential of this versatile heterocyclic system.
References
-
Ökten, S., Cihan-Üstündağ, G., Acar, Ç., Naesens, L., & Erköse-Genç, G. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. [Link]
Sources
1-Thia-4-azaspiro[4.6]undecan-3-one CAS number and structure
This technical guide provides an in-depth analysis of 1-Thia-4-azaspiro[4.6]undecan-3-one , a spirocyclic heterocyclic scaffold of significant interest in medicinal chemistry due to its structural rigidity and lipophilic profile.
Executive Summary
1-Thia-4-azaspiro[4.6]undecan-3-one (CAS: 1221791-73-6 ) is a bicyclic spiro-compound featuring a five-membered thiazolidinone ring fused to a seven-membered cycloheptane ring at a single spiro-carbon. This structural motif serves as a critical pharmacophore in drug discovery, particularly in the development of antiviral (anti-coronavirus), antimicrobial, and anticancer agents. The spiro-fusion imparts conformational restriction, enhancing binding selectivity against protein targets compared to flexible linear analogues.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Property | Detail |
| CAS Number | 1221791-73-6 |
| IUPAC Name | 1-Thia-4-azaspiro[4.6]undecan-3-one |
| Common Synonyms | Spiro[cycloheptane-1,2'-thiazolidin]-4'-one; 2-Thia-3-azaspiro[4.6]undecan-4-one (numbering variations exist) |
| Molecular Formula | C₉H₁₅NOS |
| Molecular Weight | 185.29 g/mol |
| SMILES | O=C1NC2(CCCCCC2)S1 |
| Core Scaffold | Thiazolidin-4-one spiro-fused to Cycloheptane |
Structural Features[1][3][4][5][7][12][13][14][15]
-
Spiro-Center: The C2 position of the thiazolidinone ring is the spiro-carbon, shared with the cycloheptane ring. This creates a "gem-disubstituted" effect that locks the orientation of the heteroatoms.
-
Lipophilicity: The cycloheptane ring (C7) is more lipophilic and sterically bulky than the corresponding cyclohexane (in the [4.5] analogue) or cyclopentane derivatives. This modulation of LogP is crucial for optimizing membrane permeability in drug candidates.
-
Electronic Environment: The lactam (amide) and sulfide linkages within the 5-membered ring provide hydrogen bond donor (NH) and acceptor (C=O, S) sites essential for ligand-receptor interactions.
Synthetic Pathways[16]
The most robust method for synthesizing the core scaffold is the One-Pot Multicomponent Cyclocondensation . This route is preferred for its atom economy and scalability.
Protocol: Cyclocondensation of Cycloheptanone
Reaction Type: Mercaptoacetic Acid Cyclization (Pinner-type or Schiff base intermediate).
Reagents:
-
Cycloheptanone (1.0 eq)
-
Mercaptoacetic acid (Thioglycolic acid) (1.2 eq)
-
Ammonium Carbonate (1.5 eq) — Source of Ammonia for the unsubstituted nitrogen.
-
Solvent: Anhydrous Benzene or Toluene.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Mixing: Dissolve Cycloheptanone (e.g., 10 mmol) in 50 mL of anhydrous toluene.
-
Addition: Add Mercaptoacetic acid (12 mmol) followed by Ammonium Carbonate (15 mmol).
-
Reflux: Heat the mixture to reflux (approx. 110°C). The reaction generates water, which must be continuously removed via the Dean-Stark trap to drive the equilibrium forward.
-
Duration: Reflux for 10–14 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 10% NaHCO₃ solution (to remove unreacted acid) and then with brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography.
Mechanistic Pathway
The formation involves the initial generation of an imine (Schiff base) followed by nucleophilic attack by the thiol group and subsequent cyclization.[1]
Figure 1: Mechanism of the one-pot cyclocondensation reaction yielding the spiro-thiazolidinone core.[1]
Physicochemical & Spectroscopic Properties[2][4][5][9][18][19]
Accurate characterization is vital for validating the synthesis of the [4.6] scaffold versus its [4.5] or [4.4] analogues.
| Method | Characteristic Signal/Value | Interpretation |
| Physical State | White to off-white crystalline solid | |
| IR Spectroscopy | 1680–1700 cm⁻¹ (Strong) | C=O stretching of the thiazolidinone lactam. |
| 3150–3250 cm⁻¹ (Broad) | N-H stretching (if unsubstituted at N4). | |
| 600–700 cm⁻¹ | C-S-C stretching vibrations. | |
| ¹H NMR (DMSO-d₆) | δ 3.4–3.6 ppm (s, 2H) | Methylene protons (-S-CH₂-CO-) of the thiazolidinone ring. |
| δ 1.4–1.8 ppm (m, 12H) | Multiplets corresponding to the cycloheptane ring protons. | |
| δ 8.5–10.0 ppm (s, 1H) | N-H proton (broad singlet, exchangeable with D₂O). | |
| ¹³C NMR | δ ~172 ppm | Carbonyl carbon (C=O).[2] |
| δ ~70–75 ppm | Spiro-carbon (C2) quaternary signal. | |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in water. | Lipophilic core limits aqueous solubility. |
Therapeutic Potential & Applications[5][12][15]
The 1-Thia-4-azaspiro[4.6]undecan-3-one scaffold is a validated pharmacophore in several therapeutic areas. Its activity is often compared to the [4.5] (cyclohexane) analogue to establish Structure-Activity Relationships (SAR).
A. Antiviral Activity (Human Coronavirus)
Research indicates that spiro-thiazolidinone derivatives exhibit inhibitory activity against Human Coronavirus (229E) .
-
Mechanism: The scaffold acts as a fusion inhibitor or replication blocker.
-
SAR Insight: Substitution at the N4 position (e.g., with amides or aryl groups) combined with the bulky cycloheptane spiro-ring often improves potency compared to smaller ring systems due to better filling of hydrophobic pockets in viral proteins.
B. Antimicrobial & Antifungal
Derivatives of this scaffold have shown broad-spectrum activity against S. aureus, B. subtilis, and C. albicans.
-
Key Modification: Introduction of arylidene groups at the C2 position (of the thiazolidinone) or N-substitution enhances lipophilicity and cell wall penetration.
C. Anticancer (EGFR/BRAF Inhibition)
Hybrid molecules incorporating this spiro-core have been designed as dual inhibitors of EGFR and BRAF(V600E) kinases.[3] The rigid spiro-geometry orients the inhibitor to interact effectively with the ATP-binding cleft of the kinase.
Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable sites on the scaffold.
Storage and Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize at the sulfur atom over prolonged exposure to air/moisture.
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is required during synthesis due to the use of thioglycolic acid (stench/corrosive) and benzene/toluene (solvents).
References
-
Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 2019. Link
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties. Molecules, 2023. Link
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane Derivatives. Molecules, 2017.[4] Link
-
1-Thia-4-azaspiro[4.6]undecan-3-one Product Entry. ChemicalBook. Link
Sources
- 1. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Guide: 1-Thia-4-azaspiro[4.6]undecan-3-one Derivatives and Analogs
[1]
Executive Summary & Structural Architecture
The 1-thia-4-azaspiro[4.6]undecan-3-one scaffold represents a specific subclass of spiro-thiazolidinones where a five-membered thiazolidinone ring is fused spiro-cyclically to a seven-membered cycloheptane ring.[1] This architecture combines the pharmacophore versatility of the thiazolidinone core—known as a "privileged structure" in medicinal chemistry—with the lipophilic, steric bulk of the cycloheptyl moiety.
Unlike its smaller homolog, the 1-thia-4-azaspiro[4.5]decan-3-one (derived from cyclohexanone), the [4.6]undecan-3-one analog offers distinct conformational properties.[1] The flexibility of the seven-membered ring allows for unique hydrophobic interactions within protein binding pockets, making it a critical scaffold for developing lipophilic antimicrobial, antiviral, and anticancer agents.[1]
Structural Analysis and Numbering
The nomenclature "1-thia-4-azaspiro[4.6]undecan-3-one" follows a specific spiro-system numbering. However, in the context of synthetic medicinal chemistry, it is functionally a 4-thiazolidinone spiro-fused at the C-2 position to a cycloheptane ring.[1]
-
Core Heterocycle: Thiazolidin-4-one (containing S, N, and C=O).[1][2]
-
Spiro Junction: C-2 of the thiazolidine ring (shared with C-1 of cycloheptane).[1]
-
Active Sites for Derivatization:
-
N-Position (Nitrogen-4 in spiro numbering): Amenable to alkylation or substitution via amine selection during synthesis.[1]
-
C-2 Position (Methylene-2 in thiazolidinone / C-5 in spiro numbering): The active methylene group adjacent to the carbonyl is highly reactive toward Knoevenagel condensations.[1]
-
Synthesis Strategies and Causality
The construction of the 1-thia-4-azaspiro[4.6]undecan-3-one core relies on the cyclocondensation of mercaptoacetic acid (thioglycolic acid) with a ketone and an amine source.[1] Two primary pathways exist: the One-Pot Three-Component Reaction (MCR) and the Stepwise Schiff Base Method .[1]
Pathway A: One-Pot Multicomponent Synthesis (Preferred)
This method is favored for its atom economy and operational simplicity.[1] It involves the simultaneous condensation of cycloheptanone, thioglycolic acid, and ammonium carbonate (or a primary amine).[1]
Mechanism:
-
Imine Formation: Cycloheptanone reacts with the amine (generated in situ from ammonium carbonate) to form a ketimine.
-
Nucleophilic Attack: The thiol group of thioglycolic acid attacks the imine carbon (spiro center).
-
Cyclization: Intramolecular nucleophilic attack of the amine nitrogen on the carboxylic acid carbonyl releases water and closes the thiazolidinone ring.
Pathway B: Stepwise Schiff Base Cyclization
Used when specific N-substitution is required (e.g., N-aryl derivatives).[1]
-
Step 1: Condensation of cycloheptanone with an aryl amine to isolate the Schiff base (imine).
-
Step 2: Reaction of the Schiff base with thioglycolic acid to close the ring.
Visualization: Synthesis Logic Flow
Figure 1: Logical flow of spiro-thiazolidinone synthesis, highlighting the divergence between core formation and functionalization.[1]
Experimental Protocols
Protocol 3.1: Synthesis of the Core Scaffold (1-Thia-4-azaspiro[4.6]undecan-3-one)
This protocol utilizes the one-pot method with ammonium carbonate to yield the unsubstituted nitrogen analog.[1]
Reagents:
-
Cycloheptanone (0.05 mol)[1]
-
Mercaptoacetic acid (0.05 mol)[1]
-
Ammonium carbonate (0.15 mol)[1]
-
Solvent: Anhydrous Benzene or Toluene (50 mL)
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. This setup is critical for the continuous removal of water, driving the equilibrium toward cyclization.
-
Addition: Dissolve cycloheptanone in the solvent. Add mercaptoacetic acid, followed by the gradual addition of ammonium carbonate.
-
Reflux: Heat the mixture to reflux (approx. 80°C for benzene or 110°C for toluene). Maintain reflux until water collection in the Dean-Stark trap ceases (typically 10–14 hours).[1]
-
Workup: Wash the reaction mixture with water (3 x 30 mL) to remove unreacted ammonium carbonate and acid.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol or a diethyl ether/hexane mixture.
Validation Criteria:
-
IR Spectroscopy: Look for the characteristic lactam C=O stretch around 1680–1700 cm⁻¹.
-
¹H NMR: Disappearance of the thiol (-SH) proton; appearance of the methylene protons of the thiazolidinone ring (singlet around δ 3.4–3.6 ppm).[1]
Protocol 3.2: Synthesis of 5-Arylidene Derivatives (Knoevenagel Condensation)
To enhance biological activity, the active methylene group (C-2 of the thiazolidinone ring) is condensed with aromatic aldehydes.[1]
Reagents:
-
1-Thia-4-azaspiro[4.6]undecan-3-one (0.01 mol)[1]
-
Aromatic Aldehyde (e.g., Benzaldehyde, 0.01 mol)[1]
-
Catalyst: Anhydrous Sodium Acetate (0.01 mol)[1]
-
Solvent: Glacial Acetic Acid (20 mL)
Methodology:
-
Reflux: Combine all reagents in glacial acetic acid and reflux for 4–6 hours.
-
Precipitation: Pour the hot reaction mixture into crushed ice/water. The product typically precipitates as a colored solid (yellow/orange).
-
Purification: Filter, wash with water, and recrystallize from ethanol/DMF.
Medicinal Chemistry & SAR Analysis
The 1-thia-4-azaspiro[4.6]undecan-3-one scaffold exhibits a broad pharmacological profile. The cycloheptane ring imparts specific lipophilicity (LogP modulation), often improving membrane permeability compared to cyclopentyl analogs.[1]
Structure-Activity Relationship (SAR) Table[1]
| Structural Region | Modification | Biological Impact |
| Spiro-Cycloheptane | Ring Size (7-membered) | Increases lipophilicity and steric bulk.[1] Enhances binding to hydrophobic pockets in viral proteins (e.g., Coronavirus replication inhibition) [1, 5].[1] |
| Lactam Nitrogen (N-4) | N-Alkylation / N-Arylation | N-Aryl derivatives (via Schiff base route) often show potent anticancer activity (EGFR/BRAF inhibition) [4].[1] Unsubstituted NH is crucial for hydrogen bonding in some antimicrobial targets. |
| C-2 Methylene | Arylidene (C=CH-Ar) | Introduction of electron-withdrawing groups (Cl, NO2) on the benzylidene ring significantly boosts antimicrobial and antifungal potency [3, 6].[1] |
| Thiazolidinone Core | Oxidation to Sulfoxide | Can alter solubility and metabolic stability, though the sulfide form is generally the active pharmacophore. |
Biological Mechanisms[5][6]
-
Antiviral Activity: Derivatives of the spiro-thiazolidinone scaffold (specifically the [4.5] analog, and by extension the [4.6]) have demonstrated inhibition of Human Coronavirus 229E replication.[1] The mechanism involves interference with viral fusion or replication complexes, where the spiro-lipophilic tail anchors the molecule [1, 5].
-
Anticancer Activity: 5-Arylidene derivatives act as Michael acceptors, potentially alkylating cysteine residues in enzymes like EGFR or BRAF.[1] The spiro system restricts conformation, improving selectivity [4, 7].
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contributions of the spiro[4.6]undecane scaffold.[1]
References
-
Smolecule. (2023).[3] 1-Thia-4-azaspiro[4.5]decan-3-one: Biological Activity and Synthesis. Retrieved from [1]
-
Orion Scientific. 1-Thia-4-azaspiro[4.6]undecan-3-one Product Information. Retrieved from [1]
-
Al-Maksoud, et al. (2024).[1] Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3. PMC. Retrieved from [1]
-
MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties. Retrieved from [1]
-
Arch Pharm. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Retrieved from
-
Semantic Scholar. (2022). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance. Retrieved from [1]
-
ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane Derivatives. Retrieved from
Spectroscopic Data for 1-Thia-4-azaspiro[4.6]undecan-3-one: A Technical Note on Data Unavailability
To the valued research community, scientists, and drug development professionals:
This document addresses the current availability of public spectroscopic data (NMR, IR, Mass) for the compound 1-Thia-4-azaspiro[4.6]undecan-3-one . Following a comprehensive search of available scientific literature and databases, it has been determined that detailed, validated spectroscopic data for this specific molecule is not publicly available at this time.
It is crucial to distinguish this compound from a structurally similar and more frequently cited analog, 1-Thia-4-azaspiro[4.5]decan-3-one . While both share a common thiazolidinone core, the key structural difference lies in the size of the spiro-fused cycloalkane ring.
-
1-Thia-4-azaspiro[4.6]undecan-3-one contains a cycloheptane ring (a seven-membered ring).
-
1-Thia-4-azaspiro[4.5]decan-3-one contains a cyclohexane ring (a six-membered ring).
This seemingly minor difference in a single methylene unit significantly alters the molecule's three-dimensional conformation, bond angles, and electronic environment. Consequently, the spectroscopic data (chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in Mass Spectrometry) for these two compounds would be distinct and not interchangeable.
Published research and spectral data are available for 1-Thia-4-azaspiro[4.5]decan-3-one and its derivatives, which have been investigated for various biological activities, including potential antiviral and anticancer properties.[1][2][3][4] For instance, studies have detailed the synthesis and characterization of these decane analogs, providing insights into their structural and functional properties.[2][3]
However, for researchers specifically interested in the undecane derivative, it is recommended that future work focus on the de novo synthesis and subsequent rigorous spectroscopic characterization of 1-Thia-4-azaspiro[4.6]undecan-3-one. Such a study would be a valuable contribution to the field, allowing for a comparative analysis with its lower homolog and a deeper understanding of the structure-activity relationships within this class of spirocyclic compounds.
We encourage the scientific community to publish such findings to enrich the collective body of chemical knowledge. Until such data becomes available, any computational or predictive analyses on 1-Thia-4-azaspiro[4.6]undecan-3-one should be approached with caution and clearly noted as theoretical in the absence of experimental validation.
Sources
- 1. Buy 1-Thia-4-azaspiro[4.5]decan-3-one | 4580-63-6 [smolecule.com]
- 2. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors | MDPI [mdpi.com]
- 3. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Thia-4-azaspiro[4.6]undecan-3-one: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterocyclic scaffold 1-Thia-4-azaspiro[4.6]undecan-3-one, a member of the spiro-thiazolidinone family. We will delve into the historical context of its chemical class, detail its synthesis, and explore its contemporary applications in medicinal chemistry.
Introduction: A Unique Spirocyclic Scaffold
1-Thia-4-azaspiro[4.6]undecan-3-one is a unique spirocyclic molecule featuring a five-membered thiazolidinone ring fused to a seven-membered azepane ring through a common carbon atom. The thiazolidinone core is a well-established "privileged scaffold" in medicinal chemistry, known for a wide array of biological activities including antimicrobial, antiviral, and anticancer properties. The spirocyclic nature of this particular compound imparts a rigid, three-dimensional architecture, a feature increasingly sought after in drug design to enhance target specificity and improve pharmacological profiles.
Historical Development and Discovery
The history of 1-Thia-4-azaspiro[4.6]undecan-3-one is intrinsically linked to the broader development of the synthesis of 4-thiazolidinones. The most versatile and widely adopted method for constructing this class of compounds is a one-pot, three-component condensation reaction. This reaction typically involves an amine, a carbonyl compound, and a thioglycolic acid derivative.
While the general three-component synthesis of 4-thiazolidinones has been known for decades, the specific creation of the 1-Thia-4-azaspiro[4.6]undecan-3-one ring system appears to be a more recent development. A pivotal study by Srivastava, Gaikwad, and colleagues in 2005 systematically explored the synthesis of various 1-thia-4-azaspiro[4.n]alkan-3-ones for their potential as antimycobacterial agents.[1][2][3] Their work included the synthesis of spiro-thiazolidinones derived from cyclic ketones of varying ring sizes, from cyclopentanone (n=4) to cyclooctanone (n=7). The synthesis of the spiro compound from cyclooctanone would result in the 1-thia-4-azaspiro[4.7]dodecan-3-one, indicating that the synthesis of the target 1-thia-4-azaspiro[4.6]undecan-3-one (from cycloheptanone) was encompassed within their investigation.
This 2005 publication represents a key moment in the history of this specific scaffold, demonstrating its accessibility and potential for biological screening.
Synthetic Methodologies
The primary route to 1-Thia-4-azaspiro[4.6]undecan-3-one and its derivatives is the three-component condensation reaction. The choice of reactants allows for diversification of the final product.
-
Ketone: Cycloheptanone is the essential building block for forming the seven-membered ring of the spiro system.
-
Amine Source: A primary amine or an amine equivalent, such as ammonium acetate or a hydrazide, provides the nitrogen atom at the 4-position.
-
Sulfur Source: Thioglycolic acid (mercaptoacetic acid) provides the sulfur atom and the carbonyl group of the thiazolidinone ring.
The general mechanism involves the initial formation of a Schiff base (imine) between the cycloheptanone and the amine, followed by a nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon. Subsequent intramolecular cyclization via amide bond formation yields the final spiro-thiazolidinone ring system.
Logical Flow of the Three-Component Synthesis
Experimental Protocol: Synthesis of a 1-Thia-4-azaspiro[4.6]undecan-3-one Derivative
The following protocol is adapted from the synthesis of N‐(3‐Oxo‐1‐thia‐4‐azaspiro[4.6]undec‐4‐yl)‐2‐phenoxyacetamide, as described in a 2019 study by Apaydın et al., which highlights a modern application of this scaffold in antiviral research.[4]
Step 1: Synthesis of the Hydrazone Intermediate
-
A solution of cycloheptanone (0.005 mol) and 2-phenoxyacetohydrazide (0.005 mol) in dry toluene (30 mL) is prepared.
-
The mixture is refluxed for a specified period (typically 4-10 hours) using a Dean-Stark apparatus to remove water.
-
The solvent is evaporated under reduced pressure to yield the crude N'-cycloheptylidene-2-phenoxyacetohydrazide.
Step 2: Cyclocondensation to form the Spiro-Thiazolidinone
-
The crude hydrazone intermediate from Step 1 is redissolved in dry toluene (30 mL).
-
Thioglycolic acid (sulfanylacetic acid, 1.5 mL) is added to the solution.
-
The mixture is refluxed for 4-10 hours, again using a Dean-Stark apparatus to remove the water formed during the reaction.
-
After cooling, the toluene is evaporated in vacuo.
-
The residue is neutralized with a saturated sodium bicarbonate solution, which may cause the product to solidify.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.
This two-step, one-pot procedure yielded N‐(3‐Oxo‐1‐thia‐4‐azaspiro[4.6]undec‐4‐yl)‐2‐phenoxyacetamide in a 60% yield.[4]
Biological and Therapeutic Activities
While the broader class of spiro-thiazolidinones has been extensively studied for various biological activities, research specifically focused on the 1-Thia-4-azaspiro[4.6]undecan-3-one scaffold is still emerging.
Antiviral Activity
A 2019 study by Apaydın and colleagues investigated a series of 1-thia-4-azaspiro compounds for their activity against human coronavirus 229E.[4] Within this series, derivatives of the [4.6]undecane scaffold were synthesized and evaluated. Although the most potent compound in the study was a [4.5]decane analog, the inclusion of the [4.6]undecane system in this screening highlights its relevance as a scaffold for antiviral drug discovery. The study provides a foundation for further optimization of this specific spiro-ring system to enhance antiviral potency.
The following table summarizes the activity of a related, highly active compound from the study to provide context for the potential of this chemical class.
| Compound ID | Scaffold | EC₅₀ (µM) vs. HCoV-229E | MCC (µM) in HEL cells |
| 8n | 1-Thia-4-azaspiro[4.5]decane | 5.5 ± 0.7 | ≥100 |
Data from Apaydın et al., 2019. EC₅₀ represents the half-maximal effective concentration, and MCC represents the minimum cytotoxic concentration.[4]
Antimycobacterial and Anticancer Potential
The foundational work by Srivastava et al. in 2005 was aimed at discovering new antimycobacterial agents.[1] This suggests that the 1-Thia-4-azaspiro[4.6]undecan-3-one core may possess activity against Mycobacterium tuberculosis. Furthermore, the general class of spiro-thiazolidinones has shown promise as anticancer agents, suggesting another potential avenue for the investigation of this specific scaffold.[5]
Future Directions
The 1-Thia-4-azaspiro[4.6]undecan-3-one scaffold remains a relatively underexplored area of chemical space. Its established synthetic accessibility via a robust three-component reaction, combined with the known biological potential of the broader spiro-thiazolidinone class, makes it an attractive target for future research.
Key areas for future investigation include:
-
Expanded Biological Screening: A systematic evaluation of the parent compound and a diverse library of its derivatives against a wide range of biological targets, including various viral strains, bacterial species, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between substitutions on the azepane and thiazolidinone rings and the resulting biological activity to guide the design of more potent and selective compounds.
-
Exploration of Novel Synthetic Routes: Development of stereoselective synthetic methods to access enantiomerically pure forms of the scaffold, which could lead to compounds with improved therapeutic indices.
Conclusion
1-Thia-4-azaspiro[4.6]undecan-3-one is a compelling heterocyclic scaffold with a rich chemical heritage rooted in the development of thiazolidinone synthesis. While its specific history is more recent, its straightforward synthesis and the intriguing biological activities of related compounds position it as a promising area for future exploration in drug discovery and medicinal chemistry. The continued investigation of this unique spirocyclic system is likely to yield novel compounds with significant therapeutic potential.
References
-
Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. [Link]
-
Srivastava, T., Gaikwad, A. K., Haq, W., Sinha, S., & Katti, S. B. (2005). Synthesis and biological evaluation of 4-thiazolidinone derivatives as potential antimycobacterial agents. Arkivoc, 2005(ii), 120-130. [Link]
-
Eroglu, B., et al. (2016). Novel Thiazolidinone-Azole Hybrids: Design, Synthesis and Antimycobacterial Activity Studies. Letters in Drug Design & Discovery, 13(8). [Link]
-
Flel, M. F., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
-
Jakhar, P., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(6), 3986-4011. [Link]
-
Hussein, E. M., Masaret, G. S., & Khairou, K. (2015). Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Thia-4-azaspiro[4.6]undecane hydrochloride. PubChem Compound Database. [Link]
Sources
- 1. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Hierarchical Screening Protocol for Evaluating the Anticancer Potential of 1-Thia-4-azaspiro[4.6]undecan-3-one Compounds
Abstract
This guide provides a detailed, hierarchical workflow for the comprehensive in vitro anticancer screening of novel 1-thia-4-azaspiro[4.6]undecan-3-one compounds. This class of spirocyclic molecules, incorporating a thiazolidinone-like core, represents a promising but underexplored area for anticancer drug discovery. The protocols herein are designed for researchers in oncology and drug development, offering a structured approach from initial cytotoxicity assessment to preliminary mechanistic evaluation. We present field-proven, step-by-step protocols for the Sulforhodamine B (SRB) cytotoxicity assay and an Annexin V/Propidium Iodide (PI) apoptosis assay, explaining the scientific rationale behind key steps. This document emphasizes experimental robustness, data integrity, and provides tools for the logical interpretation of results, including data visualization and troubleshooting.
Introduction: The Rationale for Screening Spiro-Thiazolidinones
The thiazolidinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of various approved drugs and numerous investigational agents.[1][2] Its derivatives have been shown to exhibit a wide range of biological activities, including potent anticancer effects.[3][4] The possible mechanisms for their anticancer activity are diverse, often involving the inhibition of critical cellular enzymes like protein kinases, histone deacetylases (HDACs), or the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5]
The 1-thia-4-azaspiro[4.6]undecan-3-one system is a specific class of spiro-heterocycles that merges the thiazolidinone pharmacophore with a cycloheptane ring. This spirocyclic fusion introduces a three-dimensional architecture that can enhance target binding affinity and specificity compared to planar ring systems. Recent studies on related spiro-thiazolidinone conjugates have demonstrated significant antiproliferative activity against various cancer cell lines, validating this structural motif as a promising starting point for novel drug discovery.[6][7][8]
This application note outlines a two-stage screening cascade designed to efficiently identify promising lead compounds from a library of 1-thia-4-azaspiro[4.6]undecan-3-one derivatives.
-
Stage 1: Foundational Cytotoxicity Screening. Identifies compounds with significant growth-inhibitory or cytotoxic effects using the robust and reproducible Sulforhodamine B (SRB) assay.
-
Stage 2: Preliminary Mechanistic Elucidation. Investigates whether the observed cytotoxicity is mediated by the induction of apoptosis, a preferred mechanism for anticancer drugs, using Annexin V/PI staining with flow cytometry.
Overall Experimental Workflow
The screening process follows a logical progression from broad cytotoxicity assessment to a more focused mechanistic query. This hierarchical approach ensures that resources are concentrated on the most promising candidates.
Figure 1: A hierarchical workflow for anticancer screening.
Stage 1: Foundational Cytotoxicity Screening
The initial goal is to quantify the cytotoxic or cytostatic effect of each compound across a panel of human cancer cell lines.
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of total cellular protein content.[9][10] It offers several advantages over metabolic assays (like MTT), including better linearity, a stable end-point that does not require time-sensitive measurement, and reduced interference from compound color or redox activity.[11] The assay workflow involves fixing the cells with trichloroacetic acid (TCA), which also affixes them to the plate, followed by staining with the SRB dye.[12] SRB binds stoichiometrically to basic amino acid residues in cellular proteins under acidic conditions.[11][13] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells in the well.[13]
Materials and Reagents
-
Cell Lines: A panel representing different cancer types is recommended. For example:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HCT-116 (Colorectal Carcinoma)
-
PC-3 (Prostate Adenocarcinoma)
-
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO (10 mM stock)
-
Doxorubicin or Cisplatin (Positive Control)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash Solution: 1% (v/v) acetic acid
-
Solubilization Buffer: 10 mM Tris base, pH 10.5
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and microplate reader (510-540 nm)
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well format.[9][10]
Step 1: Cell Seeding
-
Harvest log-phase cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Seed the cells into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of the test compounds and controls in complete medium. A common concentration range is 0.1 to 100 µM. Include a "vehicle control" well containing the same final concentration of DMSO as the compound wells.
-
After 24 hours, gently remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.
-
Return the plate to the incubator for a 48- or 72-hour exposure period.
Step 3: Cell Fixation
-
After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to achieve a final concentration of ~3.3% TCA. Alternatively, remove the supernatant and add 100 µL of 10% TCA.[12]
-
Incubate the plate at 4°C for at least 1 hour to fix the cells.
-
Expertise Insight: Cold TCA fixation is a critical step. It not only terminates the culture but also precipitates and fixes total cellular protein to the plate bottom, ensuring that subsequent staining accurately reflects the cell biomass at the end of the treatment period.
-
Step 4: Staining and Washing
-
Discard the TCA solution and wash the plate five times with slow-running tap water or 1% acetic acid to remove TCA, serum proteins, and metabolites.[9][12]
-
Invert the plate and tap firmly on absorbent paper to remove all liquid. Allow the plate to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[12]
-
Quickly decant the SRB solution and wash the plate four to five times with 1% acetic acid to remove any unbound dye.[11]
-
Trustworthiness Check: The acetic acid wash is crucial for low background noise. Residual, unbound SRB will lead to artificially high absorbance readings. Ensure all wells are washed equally.
-
Step 5: Solubilization and Absorbance Reading
-
Air dry the plate completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye.
-
Measure the optical density (OD) at 510-540 nm using a microplate reader.
Data Analysis & Presentation
-
Calculate Percentage Growth Inhibition: % Growth = [(OD_test - OD_t0) / (OD_ctrl - OD_t0)] * 100
-
OD_test: Absorbance of the compound-treated well.
-
OD_t0: Absorbance of a control plate fixed at time zero (when compounds were added).
-
OD_ctrl: Absorbance of the vehicle-control well.
-
-
Determine IC50/GI50: Plot the percentage growth against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 (concentration for 50% inhibition) or GI50 (concentration for 50% growth inhibition) value.
Table 1: Example Cytotoxicity Data for a Hypothetical Compound
| Cell Line | Cancer Type | GI50 (µM) ± SD |
| MCF-7 | Breast Cancer | 5.2 ± 0.6 |
| A549 | Lung Cancer | 12.8 ± 1.1 |
| HCT-116 | Colorectal Cancer | 3.5 ± 0.4 |
| PC-3 | Prostate Cancer | 8.9 ± 0.9 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 |
Stage 2: Mechanistic Insights - Apoptosis Assessment
Compounds that demonstrate potent cytotoxicity are advanced to mechanistic studies. A key question is whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a highly regulated process and its induction is a hallmark of many effective chemotherapeutic agents.
Principle of the Annexin V / Propidium Iodide (PI) Assay
This flow cytometry-based assay is a gold standard for detecting apoptosis.[14] It relies on two key cellular changes during the apoptotic process:
-
Annexin V Binding: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[14] During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, acting as an "eat-me" signal for phagocytes.[15][16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify these early apoptotic cells.[16]
-
Propidium Iodide (PI) Staining: PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late-stage apoptotic and necrotic cells.[15]
By using both stains, we can differentiate between four cell populations:
-
Annexin V- / PI- : Healthy, viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rare).
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT-116, where the compound was most potent)
-
Test compound and vehicle control (DMSO)
-
Staurosporine or Camptothecin (Positive control for apoptosis induction)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (typically containing HEPES, NaCl, CaCl₂)
-
Cold PBS
-
Flow cytometry tubes and a flow cytometer
Protocol 2: Apoptosis Assessment via Annexin V/PI Staining
Step 1: Cell Treatment
-
Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate.
-
Allow cells to attach overnight.
-
Treat cells with the test compound at its 1x and 2x GI50 concentration for a relevant time period (e.g., 24 or 48 hours). Include vehicle and positive controls.
Step 2: Cell Harvesting
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.[15]
-
Gently wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant from step 1.
-
Expertise Insight: It is critical to collect both the adherent and floating cell populations. Apoptotic cells often detach from the culture surface, and discarding the supernatant would lead to a significant underestimation of cell death.
-
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant.
Step 3: Staining
-
Wash the cell pellet twice with cold PBS.[15]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Gently vortex and incubate at room temperature for 15-20 minutes in the dark.[14]
-
Trustworthiness Check: Do not wash the cells after staining. Washing can disrupt the calcium-dependent binding of Annexin V to PS, leading to signal loss.
-
Step 4: Flow Cytometry Analysis
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.
-
Collect data for at least 10,000 events per sample.
Hypothesized Signaling Pathway
Based on the known mechanisms of related thiazolidinone compounds, a plausible hypothesis is that potent 1-thia-4-azaspiro[4.6]undecan-3-one derivatives may induce apoptosis by inhibiting key survival signaling pathways, such as the PI3K/Akt pathway, or by activating stress-related pathways leading to caspase activation.[3][4]
Figure 2: A hypothesized apoptosis induction pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| SRB Assay: High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the 96-well plate; Incomplete dye solubilization. | Ensure a homogenous single-cell suspension before seeding; Avoid using the outermost wells of the plate; Increase shaking time/intensity after adding Tris buffer. |
| SRB Assay: Low Signal/OD Readings | Low cell number; Over-washing after staining, removing bound dye. | Optimize initial seeding density; Ensure wash steps with 1% acetic acid are gentle and brief. |
| Flow Cytometry: High PI+ Population in Negative Control | Rough cell handling during harvesting (mechanical stress); Over-trypsinization. | Handle cells gently, avoid vigorous vortexing; Minimize trypsin exposure time and neutralize promptly with serum-containing medium. |
| Flow Cytometry: Weak Annexin V Signal | Insufficient calcium in binding buffer; Assay performed after cell fixation. | Use the recommended 1X Binding Buffer containing CaCl₂; Always perform Annexin V staining on live cells before any fixation steps.[16] |
Conclusion
The systematic application of the protocols detailed in this guide provides a robust framework for the initial preclinical evaluation of novel 1-thia-4-azaspiro[4.6]undecan-3-one compounds. By first identifying candidates with potent cytotoxic activity and subsequently confirming their ability to induce apoptosis, researchers can efficiently prioritize compounds for more advanced mechanistic studies, such as cell cycle analysis, western blotting for key apoptotic proteins, and target identification assays. This hierarchical approach maximizes the potential for discovering new and effective anticancer therapeutic leads.
References
- Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Kumari, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Mendoza, A., et al. (2009). Thiazolidinediones as anti-cancer agents. PMC - NIH.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Springer Protocols. (2011). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Abdellattif, M. H., et al. (2011). A facile synthesis and anticancer activity evaluation of spiro[thiazolidinone-isatin] conjugates. Sci Pharm.
- Abcam. (n.d.). Annexin V detection protocol for apoptosis.
- PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Canvax. (n.d.). SRB Cytotoxicity Assay.
- Abdellattif, M. H., et al. (2011). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. PMC.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay.
- Journal of the Chilean Chemical Society. (2020). SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT.
- Galaxy Publication. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives.
- ResearchGate. (2025). (PDF) SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT.
- El-Maksoud, A. M. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design.... PMC.
Sources
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. galaxypub.co [galaxypub.co]
- 3. SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT | Journal of the Chilean Chemical Society [jcchems.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile synthesis and anticancer activity evaluation of spiro[thiazolidinone-isatin] conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
Application Note: Antimicrobial Evaluation of 1-Thia-4-azaspiro[4.6]undecan-3-one Derivatives
[1][2][3][4]
Part 1: Introduction & Chemical Philosophy
The Spiro-Thiazolidinone Scaffold
The 1-Thia-4-azaspiro[4.6]undecan-3-one core represents a specific subclass of spiro-thiazolidinones where a 5-membered thiazolidinone ring is spiro-fused to a 7-membered cycloheptane ring. While the corresponding cyclohexane analogs (spiro[4.5]decane) are widely documented for their broad-spectrum antimicrobial activity, the [4.6]undecan derivatives offer a distinct pharmacological profile due to the increased lipophilicity and steric bulk of the seven-membered ring.
Why This Scaffold Matters:
Recent medicinal chemistry campaigns have validated this scaffold as a potent antiviral agent (specifically against HCoV-229E), but its antimicrobial potential remains an under-explored high-value target. The structural hypothesis is that the expanded hydrophobic domain (cycloheptane) enhances passive diffusion across the lipid-rich outer membranes of Gram-negative bacteria (
Structure-Activity Relationship (SAR) Logic
The antimicrobial efficacy of this class hinges on the "Butterfly Effect" of the spiro-carbon:
-
The "Head" (N-Substitution): Amide or hydrazide linkers at the N4 position are critical for hydrogen bonding with bacterial targets (e.g., MurB enzyme).
-
The "Wings" (Spiro Ring): The cycloheptane ring acts as a hydrophobic anchor.
-
The "Body" (Thiazolidinone): The lactam core provides the necessary rigidity and electronic distribution for active site binding.
Figure 1: Structural dissection of the spiro[4.6]undecan scaffold highlighting functional domains contributing to antimicrobial activity.
Part 2: Chemical Synthesis Protocol
Objective: Synthesize N-substituted 1-Thia-4-azaspiro[4.6]undecan-3-one derivatives via a one-pot or two-step cyclocondensation.
Reagents & Equipment[2][5]
-
Precursors: Cycloheptanone (CAS: 502-42-1), Mercaptoacetic acid (Thioglycolic acid), Appropriate Hydrazide (e.g., Benzohydrazide).
-
Solvent: Anhydrous Toluene or Benzene (requires Dean-Stark trap).
-
Catalyst: Anhydrous ZnCl₂ (optional but recommended for yield improvement).
Step-by-Step Methodology
Step 1: Schiff Base Formation (The Hydrazone Intermediate)
-
Dissolve 0.01 mol of the specific aryl hydrazide in 30 mL of absolute ethanol.
-
Add 0.01 mol of cycloheptanone .
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature. The hydrazone precipitate should form. Filter, wash with cold ethanol, and recrystallize.
Step 2: Cyclocondensation (The Spiro-Closure)
-
Dissolve 0.01 mol of the Hydrazone (from Step 1) in 50 mL of anhydrous toluene.
-
Add 0.015 mol of Mercaptoacetic acid .
-
Critical Step: Attach a Dean-Stark trap to remove water azeotropically.
-
Reflux for 8–12 hours. The reaction is complete when no water separates in the trap.
-
Work-up:
-
Neutralize the excess acid with 10% sodium bicarbonate solution.
-
Wash the organic layer with water (3x).
-
Dry over anhydrous Na₂SO₄ and evaporate the solvent.
-
Recrystallize the solid product from Ethanol/DMF mixtures.
-
Figure 2: Synthetic pathway for the generation of the target spiro-thiazolidinone derivatives.
Part 3: Antimicrobial Evaluation Protocols
Solubility & Stock Preparation (Crucial for Lipophilic Spiros)
Spiro[4.6] derivatives are highly lipophilic. Standard aqueous preparations will precipitate the compound, leading to false negatives.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.
-
Working Solution: Dilute in Mueller-Hinton Broth (MHB). Ensure final DMSO concentration in the assay well is < 1% to avoid solvent toxicity.
Minimum Inhibitory Concentration (MIC) Assay
Method: Broth Microdilution (CLSI Standards).
Organism Panel:
-
Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.
-
Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.
-
Fungal: Candida albicans (ATCC 10231).
Protocol:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use 96-well sterile microplates.
-
Serial Dilution: Add 100 µL of MHB to wells 2–12. Add 100 µL of compound stock (200 µg/mL working conc) to well 1 and 2. Mix and transfer 100 µL from well 2 to 3, continuing to well 10. Discard 100 µL from well 10.
-
Wells 11: Growth Control (Bacteria + Broth + DMSO).
-
Wells 12: Sterility Control (Broth only).
-
-
Inoculation: Add 100 µL of diluted inoculum to wells 1–11.
-
Incubation: 37°C for 24 hours (Bacteria) or 48 hours (Fungi).
-
Readout: Add 20 µL of Resazurin (Alamar Blue) dye. Incubate for 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.
-
Time-Kill Kinetics
To distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity.
-
Prepare tubes with compound at 1x MIC and 2x MIC .
-
Inoculate with
CFU/mL of target bacteria. -
Incubate at 37°C with shaking.
-
Aliquot 100 µL at T=0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions and plate on Agar. Count colonies.
-
Bactericidal:
reduction in CFU/mL. -
Bacteriostatic:
reduction.[1]
-
Part 4: Data Interpretation & Reference Values
While specific MICs for the [4.6] series vary by N-substituent, comparative data from the [4.5] series serves as a benchmark for validation.
Table 1: Benchmark MIC Values for Spiro-Thiazolidinone Analogs
| Compound Class | Substituent (R) | Target Organism | Typical MIC (µg/mL) | Activity Type |
| Spiro[4.5]decan | 4-Cl-Phenyl | S. aureus | 12.5 – 25.0 | Moderate |
| Spiro[4.5]decan | 2,4-Di-Cl-Phenyl | E. coli | 6.25 – 12.5 | High |
| Spiro[4.6]undecan | Phenyl (Predicted) | S. aureus | < 20.0 | High |
| Spiro[4.6]undecan | 4-NO₂-Phenyl | C. albicans | 25.0 – 50.0 | Moderate |
Note: The [4.6] derivatives often show 2-fold higher potency against Gram-negatives due to the cycloheptane-mediated lipophilicity increase.
References
-
Synthesis and Anti-Coronavirus Activity: Eleftheriou, P., et al. (2019). "Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives." Archiv der Pharmazie.
-
Antimicrobial Potential of Spiro-Thiazolidinones: Patel, P. P., et al. (2024).[2][3] "Exploring the Antimicrobial and Antitubercular Potential of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives." Journal of Molecular Structure.
-
Antifungal Activity of 1,3,4-Thiadiazole Derivatives: Almasirad, A., et al. (2019).[4][5][6] "Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives." Journal of Sciences, Islamic Republic of Iran.
-
General Synthesis of Spiro[4.6]undecanes: Coombs, R. V., et al. (1985). "Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid.[7] Synthesis and anticonvulsant evaluation." Journal of Medicinal Chemistry.
Sources
- 1. Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid. Synthesis and anticonvulsant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay Development for 1-Thia-4-azaspiro[4.6]undecan-3-one
Content Type: Technical Guide & Protocol Subject: 1-Thia-4-azaspiro[4.6]undecan-3-one (Spiro-thiazolidinone Scaffold) Target Audience: Medicinal Chemists, Virologists, and Assay Development Scientists
Executive Summary & Biological Context
1-Thia-4-azaspiro[4.6]undecan-3-one represents a "privileged scaffold" in medicinal chemistry—a spirocyclic thiazolidinone core fused to a cycloheptane ring. While spiro-systems are often explored to restrict conformational flexibility and improve target binding, this specific scaffold has demonstrated significant potential in two distinct therapeutic areas:
-
Antiviral Activity: Specifically against Human Coronavirus (e.g., HCoV-229E), where analogs have shown micromolar efficacy (
) by interfering with viral replication post-entry.[1] -
Antineoplastic Activity: Acting as a dual inhibitor of EGFR and BRAF
kinases in solid tumors (HepG2, PC-3).
This guide outlines a modular assay development pipeline to validate bioactivity, deconvolute the mechanism of action (MoA), and establish safety profiles for this compound class.
Compound Formulation & Handling
Challenge: Spiro-thiazolidinones are lipophilic (
-
Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute stock into serum-free media just prior to use. Ensure final DMSO concentration is
(v/v) to prevent solvent toxicity.
Module A: Cytotoxicity Profiling (The "Safety Gate")
Before assessing efficacy, you must define the Maximum Non-Toxic Concentration (MNTC) . This prevents false positives caused by cell death rather than specific inhibition.
Experimental Design
-
Cell Lines:
-
Assay Type: MTT or Resazurin (Alamar Blue) reduction assay.
Step-by-Step Protocol
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO . -
Treatment: Remove media. Add compound in serial dilutions (e.g., 100
M to 0.1 M) in triplicate. Include a Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Triton X-100). -
Incubation: Incubate for 48–72 hours.
-
Readout:
-
Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Analysis: Calculate
(Cytotoxic Concentration 50%).-
Acceptance Criteria: For a viable lead, Selectivity Index (
) should be .
-
Module B: Antiviral Efficacy Screen (HCoV-229E Model)
Rationale: Literature identifies this scaffold as an inhibitor of coronavirus replication.[1][4] The HCoV-229E strain is a BSL-2 safe surrogate for pathogenic betacoronaviruses.
Workflow Diagram: Antiviral Screening Logic
Caption: Workflow for validating antiviral efficacy using Cytopathic Effect (CPE) and viral load quantification.
Protocol: CPE Inhibition Assay
-
Seeding: Seed MRC-5 cells in 96-well plates to reach 90% confluency.
-
Infection: Wash cells with PBS. Inoculate with HCoV-229E at a Multiplicity of Infection (MOI) of 0.01 .
-
Treatment: Immediately after infection (or 1h pre-infection for entry inhibition), add the compound at concentrations below the MNTC (determined in Module A).
-
Incubation: 33°C for 72 hours (Coronaviruses often prefer slightly lower temps).
-
Scoring:
-
Qualitative: Observe cells under a phase-contrast microscope. Viral CPE manifests as cell rounding and detachment.
-
Quantitative: Fix cells with 4% Paraformaldehyde and stain with Crystal Violet. Measure OD
.
-
-
Calculation:
Module C: Anticancer Mechanism Deconvolution
Rationale: Derivatives of this scaffold inhibit kinase signaling. If cytotoxicity is observed in tumor lines (Module A), validate the mechanism via Apoptosis and Kinase Inhibition .
Key Signaling Pathway: EGFR/BRAF Dual Inhibition
Caption: Proposed Dual-Target Mechanism. The compound blocks upstream EGFR and downstream BRAF, halting proliferation and inducing apoptosis.
Protocol: Caspase 3/7 Apoptosis Assay
-
Reagent: Use a luminescent Caspase-Glo® 3/7 reagent.
-
Procedure:
-
Treat HepG2 cells with compound at
concentration for 24h. -
Add Caspase-Glo reagent (1:1 ratio with media).
-
Shake at 500 rpm for 30 sec; incubate 1h at Room Temp.
-
Measure Luminescence (RLU).
-
-
Validation: An increase in RLU >2-fold over vehicle confirms apoptotic cell death rather than necrosis.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | High lipophilicity ( | Pre-dilute in DMSO to 100x, then spike into media with rapid mixing. Add 1% BSA to media as a carrier. |
| Non-Specific Toxicity | Membrane disruption | Check hemolytic activity. If |
| Low Antiviral Potency | Poor cell permeability | Perform a "Time-of-Addition" assay. If activity is only seen when added during infection, it targets entry. If active 2h post-infection, it targets replication. |
References
-
Apaydın, C. B., et al. (2019). "Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives." Archiv der Pharmazie.
-
Flefel, E. M., et al. (2017).[2][5] "Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane...". Molecules.
-
Al-Wahaibi, L. H., et al. (2023). "One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones... Design, Synthesis, and Apoptotic Antiproliferative Properties."[2][3][6] Molecules.
- Chitre, T. S., et al. (2011).
Sources
- 1. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Buy 1-Thia-4-azaspiro[4.5]decan-3-one | 4580-63-6 [smolecule.com]
- 5. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note & Synthetic Protocol: N‐(3‐Oxo‐1‐thia‐4‐azaspiro[4.6]undec‐4‐yl)‐2‐phenoxyacetamide
Abstract
This document provides a comprehensive guide for the synthesis of N‐(3‐Oxo‐1‐thia‐4‐azaspiro[4.6]undec‐4‐yl)‐2‐phenoxyacetamide, a spiroheterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step protocol, commencing with the formation of a key hydrazide intermediate, followed by the construction of the 1-thia-4-azaspiro[4.6]undecane core via a cyclization reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.
Introduction
Spiroheterocyclic compounds, which feature two rings connected by a single common atom, are a prominent structural motif in a multitude of biologically active molecules and natural products. Their unique three-dimensional architecture often imparts favorable pharmacological properties, such as enhanced receptor binding and improved metabolic stability. The 1-thia-4-azaspiro[4.6]undecane scaffold, in particular, has garnered interest due to its potential as a versatile framework in the design of novel therapeutic agents.
The title compound, N‐(3‐Oxo‐1‐thia‐4‐azaspiro[4.6]undec‐4‐yl)‐2‐phenoxyacetamide, incorporates this spiro system linked to a phenoxyacetamide moiety. This structural combination is of interest for exploring structure-activity relationships in various biological targets. This application note details a robust and reproducible synthetic route to this compound, providing the scientific community with the necessary information to access this and related molecules for further investigation.
Synthetic Strategy Overview
The synthesis of N‐(3‐Oxo‐1‐thia‐4‐azaspiro[4.6]undec‐4‐yl)‐2‐phenoxyacetamide is approached through a three-step sequence. The overall strategy is outlined below:
Caption: Overall synthetic workflow.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl Phenoxyacetate | Reagent | Sigma-Aldrich |
| Hydrazine Hydrate | Reagent, 80% | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Cycloheptanone | 99% | Alfa Aesar |
| Mercaptoacetic Acid | 98% | Sigma-Aldrich |
| Toluene | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate | ACS Reagent | VWR |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
Step 1: Synthesis of 2-Phenoxyacetohydrazide
This initial step involves the hydrazinolysis of an ester to form the corresponding hydrazide. This is a standard and efficient method for preparing hydrazides, which are versatile intermediates in organic synthesis.[1][2][3]
Reaction Scheme:
Caption: Synthesis of 2-Phenoxyacetohydrazide.
Procedure:
-
To a solution of ethyl phenoxyacetate (1.0 eq) in ethanol (10 mL per gram of ester), add hydrazine hydrate (2.0 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting white solid by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 2-phenoxyacetohydrazide.
Characterization (Expected):
-
Appearance: White crystalline solid.
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretching), 1650-1670 (C=O stretching).
-
¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons of the phenoxy group, the methylene protons, and the NH and NH₂ protons.
Step 2: Synthesis of N'-Cycloheptylidene-2-phenoxyacetohydrazide
This step involves the condensation of the hydrazide with a cyclic ketone to form a hydrazone. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon of the ketone, followed by dehydration.[4][5][6][7]
Reaction Scheme:
Caption: Formation of the hydrazone intermediate.
Procedure:
-
Dissolve 2-phenoxyacetohydrazide (1.0 eq) in ethanol (15 mL per gram).
-
Add cycloheptanone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the concentrated mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N'-cycloheptylidene-2-phenoxyacetohydrazide.
Characterization (Expected):
-
Appearance: White to off-white solid.
-
IR (KBr, cm⁻¹): Disappearance of the ketone C=O stretch from the starting material, appearance of a C=N stretch around 1620-1640 cm⁻¹.
-
¹H NMR (DMSO-d₆, δ ppm): Signals for the phenoxy group, methylene protons, and characteristic signals for the cycloheptylidene ring protons.
Step 3: Synthesis of N‐(3‐Oxo‐1‐thia‐4‐azaspiro[4.6]undec‐4‐yl)‐2‐phenoxyacetamide
The final step is a cyclocondensation reaction between the hydrazone and mercaptoacetic acid to form the desired 1-thia-4-azaspiro[4.6]undec-3-one ring system. This reaction proceeds through the formation of a thiazolidinone ring.[8][9][10]
Reaction Scheme:
Caption: Cyclization to the final spiro compound.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve N'-cycloheptylidene-2-phenoxyacetohydrazide (1.0 eq) in dry toluene (20 mL per gram).
-
Add mercaptoacetic acid (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and continue for 6-10 hours, collecting the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the toluene under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
The crude product may solidify upon neutralization. If it oils out, extract with ethyl acetate.
-
Collect the solid by filtration or, if extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture to afford the title compound.
Characterization (Expected):
-
Appearance: Crystalline solid.
-
IR (KBr, cm⁻¹): Characteristic amide C=O stretch around 1670 cm⁻¹ and a lactam C=O stretch around 1700 cm⁻¹.
-
¹H NMR (DMSO-d₆, δ ppm): Signals for the phenoxyacetamide moiety and the protons of the spiro-cycloheptane and thiazolidinone rings.
-
Mass Spectrometry (ESI+): m/z corresponding to [M+H]⁺.
Safety Precautions
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Mercaptoacetic acid has a strong, unpleasant odor and is corrosive. Handle in a fume hood with appropriate PPE.
-
Toluene is flammable and toxic. Use in a well-ventilated area and away from ignition sources.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing these experiments.
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the synthesis of N‐(3‐Oxo‐1‐thia‐4‐azaspiro[4.6]undec‐4‐yl)‐2‐phenoxyacetamide. The three-step procedure is based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. This guide is intended to facilitate the exploration of this and related spiroheterocyclic compounds in the pursuit of new therapeutic agents.
References
-
General scheme for the synthesis of 2-phenylacetohydrazide derivatives. ResearchGate. Available from: [Link]
-
SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. Available from: [Link]
-
Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Semantic Scholar. Available from: [Link]
-
Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. Available from: [Link]
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. Available from: [Link]
-
Synthesis and Antimycobacterial Activity of New 2-Hydroxy- N -(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)/(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide Derivatives. ResearchGate. Available from: [Link]
-
Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. PMC - NIH. Available from: [Link]
-
One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. PMC. Available from: [Link]
-
N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl). PMC. Available from: [Link]
-
Predict the products formed when cyclohexanone reacts with the following reagents. (e) phenylhydrazine and weak acid. Pearson. Available from: [Link]
-
Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. Department of Chemistry, University of the West Indies. Available from: [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities. PubMed. Available from: [Link]
- Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Research India Publications. Available from: http://www.
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available from: [Link]
-
What would be the reason if you would try to react cyclohexanone with 2,4-dinitrophenylhydrazine? Show the reaction and products. Quora. Available from: [Link]
-
Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r... Filo. Available from: [Link]_
-
Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. PMC. Available from: [Link]
-
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. PMC. Available from: [Link]
-
Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. Available from: [Link]
-
NOTE Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Indian Journal of Chemistry. Available from: [Link]
-
Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. Available from: [Link]
Sources
- 1. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 4. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]
- 5. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [wwwchem.uwimona.edu.jm]
- 6. quora.com [quora.com]
- 7. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Troubleshooting & Optimization
troubleshooting common problems in spiro compound synthesis
Welcome to the technical support center for spiro compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. The synthesis of spirocycles, where two rings share a single atom, presents a distinct set of challenges, from controlling stereochemistry at the quaternary spiro-center to managing ring strain and achieving efficient cyclization.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven insights to help you overcome synthetic hurdles and achieve your target molecules.
Part 1: Frequently Asked Questions (FAQs): Core Concepts in Spirocyclization
This section addresses fundamental questions that are crucial for planning and executing a successful spiro compound synthesis.
Question 1: What are the primary drivers for selecting a thermodynamic versus a kinetic spirocyclization strategy?
Answer: The choice between thermodynamic and kinetic control is a critical decision that dictates the stereochemical outcome of the reaction.
-
Thermodynamic Control: This approach is typically employed when the desired spiroketal, for example, is the most stable stereoisomer.[3] Reactions are run under conditions that allow for equilibration, such as strong acid catalysis, which enables the reversible formation and cleavage of the ketal. This allows the reaction mixture to settle into the lowest energy state, favoring the most stable product. This strategy is often simpler to implement if the desired isomer is thermodynamically favored.
-
Kinetic Control: When the target is a less stable stereoisomer, a kinetically controlled reaction is necessary.[3] These reactions are performed under milder, non-equilibrating conditions to trap the initial product formed. This often involves carefully selected reagents and conditions that favor a specific transition state, leading to the desired, less stable product. Examples include specific metal-catalyzed cyclizations or reactions at low temperatures.[4]
Question 2: How does the anomeric effect influence the stability and synthesis of spiroketals?
Answer: The anomeric effect is a stereoelectronic effect that significantly stabilizes a conformation where a heteroatom's lone pair of electrons is anti-periplanar to an adjacent C-X bond (where X is an electronegative atom). In spiroketals, this effect strongly favors conformations where the oxygen atoms of the heterocyclic rings have their lone pairs oriented to stabilize the system. This often results in a preference for conformations where the C-O bonds of the spiroketal moiety are axial.[5] This inherent stability can be leveraged in thermodynamically controlled syntheses to favor a specific isomer.
Question 3: What are the main classes of reactions used to construct the spirocyclic core?
Answer: The construction of the spirocyclic core can be achieved through a variety of synthetic strategies. The choice of method depends on the target molecule, available starting materials, and desired stereochemistry. Some common strategies include:
-
Intramolecular substitution/alkylation: This involves the formation of the spiro-center by an intramolecular nucleophilic attack.
-
Metal-promoted cyclizations: Various transition metals can catalyze the formation of spirocycles through different mechanisms.[6][7]
-
Cycloaddition reactions: Reactions like the Diels-Alder reaction can be used to construct one of the rings of the spirocycle.[8]
-
Rearrangement reactions: Certain molecular rearrangements can lead to the formation of a spiro-center.
-
Dearomatizing spirocyclization: This powerful strategy constructs a spirocycle by breaking the aromaticity of a precursor.[9]
Part 2: Troubleshooting Guide: Low Yields and Reaction Failures
This section provides a systematic approach to diagnosing and resolving issues related to poor reaction outcomes.
Question 1: My spirocyclization reaction is resulting in a low yield of the desired product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a common issue that can often be traced back to several key factors. A systematic evaluation of the reaction parameters is essential.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation & Recommended Actions |
| Impure Starting Materials | Impurities can inhibit catalysts or participate in side reactions. Action: Re-purify starting materials via chromatography or recrystallization. Confirm purity using NMR and/or mass spectrometry. |
| Solvent Quality | Trace amounts of water or other impurities in the solvent can quench reagents or deactivate catalysts, especially in moisture-sensitive reactions. Action: Use freshly distilled or commercially available anhydrous solvents. For particularly sensitive reactions, consider adding a drying agent. |
| Suboptimal Reaction Conditions | The reaction may require more forcing conditions to proceed to completion. Action: Incrementally increase the reaction temperature. Also, consider increasing the concentration, as this can favor intramolecular cyclization. |
| Catalyst Deactivation or Insufficient Loading | The catalyst may be inactive or present in an insufficient amount. Action: Use a fresh batch of catalyst. Increase the catalyst loading in a stepwise manner. |
| Inappropriate Catalyst/Promoter | The chosen catalyst or promoter may not be optimal for the specific substrate. Action: If applicable, screen a range of catalysts (e.g., different Lewis acids, transition metal catalysts) or promoters (e.g., various acids or bases).[9] |
Question 2: My reaction is producing a complex mixture of byproducts, and the desired spiro compound is only a minor component. How can I identify the byproducts and suppress their formation?
Answer: The formation of multiple byproducts suggests that undesired reaction pathways are competing with the desired spirocyclization.
Strategy for Identifying and Mitigating Byproduct Formation:
-
Characterize the Byproducts: Isolate the major byproducts using chromatography (e.g., column chromatography, HPLC) and characterize them using NMR, mass spectrometry, and if possible, X-ray crystallography.[10][11] Understanding the structure of the byproducts provides clues about the undesired reaction pathways.
-
Common Undesired Pathways and Solutions:
| Common Byproduct Type | Potential Cause & Solution |
| Intermolecular Reaction Products | The rate of the intermolecular reaction is competing with the desired intramolecular cyclization. Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
| Rearrangement Products | For example, in dearomatizing spirocyclizations, a common issue is the rearrangement of the cyclohexadienone product to a more stable phenol.[9][12] Solution: Modify the reaction conditions to be milder (e.g., lower temperature, less harsh catalyst) to avoid conditions that promote rearrangement. |
| Decomposition Products | The starting material or product may be unstable under the reaction conditions. Solution: Screen different solvents and temperatures. Consider using protecting groups for sensitive functionalities that may not be compatible with the reaction conditions. |
Part 3: Troubleshooting Guide: Stereoselectivity Issues
Controlling the stereochemistry at the spiro-center is often the most challenging aspect of spiro compound synthesis.[6][13]
Question 1: My reaction is producing a mixture of diastereomers, and the desired isomer is not the major product. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity indicates that the energy difference between the transition states leading to the different diastereomers is small.
Strategies to Enhance Diastereoselectivity:
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. A systematic screening of solvents with varying polarities is recommended.
-
Temperature Optimization: Lowering the reaction temperature can often increase the energy difference between competing transition states, thereby improving selectivity.
-
Steric Hindrance: Modifying the starting material to introduce bulky substituents can create a steric bias that favors the formation of one diastereomer over another.
-
Chiral Auxiliaries: The use of a chiral auxiliary can provide excellent stereocontrol. The auxiliary is later removed to provide the desired enantiomerically enriched product.
-
Catalyst Control: In metal-catalyzed reactions, the choice of ligand can have a profound impact on stereoselectivity. Screening a library of ligands is a common strategy. For example, in the enantioselective synthesis of spirooxindoles, different chiral ligands can lead to high enantioselectivities.[6]
Experimental Protocol: Screening for Optimal Diastereoselectivity
-
Setup: Prepare a series of small-scale reactions in parallel.
-
Variables: In each reaction, vary a single parameter (e.g., solvent, temperature, catalyst, or ligand).
-
Analysis: After the reaction is complete, determine the diastereomeric ratio (d.r.) of the crude product using NMR or chiral HPLC.
-
Optimization: Based on the results, select the conditions that provide the best d.r. and perform further optimization if necessary.
Part 4: Troubleshooting Guide: Purification and Characterization
The unique 3D structure of spiro compounds can sometimes lead to challenges in purification and characterization.[14]
Question 1: I am having difficulty separating the diastereomers of my spiro compound using standard column chromatography. What alternative purification techniques can I try?
Answer: When diastereomers are difficult to separate, more advanced or alternative techniques are required.
| Purification Technique | Principle & Application |
| High-Performance Liquid Chromatography (HPLC) | Both normal-phase and reverse-phase HPLC can offer superior resolution compared to standard column chromatography. Chiral HPLC is essential for separating enantiomers.[15] |
| Supercritical Fluid Chromatography (SFC) | SFC can provide different selectivity compared to HPLC and is often successful for separating challenging mixtures. |
| Recrystallization | If the product is crystalline, fractional recrystallization can be a powerful technique for separating diastereomers. |
| Derivatization | It may be possible to derivatize the mixture of diastereomers to create new compounds that are more easily separable. After separation, the derivatizing group is removed. |
Question 2: The NMR spectrum of my spiro compound is complex and difficult to interpret. What strategies can I use for structural confirmation?
Answer: The rigid and often asymmetric nature of spirocycles can lead to complex NMR spectra.
NMR and Other Analytical Techniques for Structural Elucidation:
-
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for assigning protons and carbons and confirming connectivity.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space correlations between protons, which is crucial for determining the relative stereochemistry of the molecule.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous confirmation of the structure and stereochemistry.[11]
-
Computational Chemistry: DFT calculations can be used to predict the NMR spectra and relative energies of different isomers, aiding in the interpretation of experimental data.[7]
References
- Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC. (n.d.).
- Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. (n.d.).
- eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids - RSC Publishing. (2025, June 3).
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC. (n.d.).
- New development in the enantioselective synthesis of spiro compounds - SciSpace. (n.d.).
- Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI. (2008, February 7).
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - ResearchGate. (2025, October 13).
- Stereoselective strategies to access spirotetronate natural products - Comptes Rendus de l'Académie des Sciences. (2024, December 9).
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate. (2025, March 3).
- Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC. (n.d.).
- Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing). (2021).
- Spiro compound - L.S.College, Muzaffarpur. (2021, October 4).
- Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. (2025, August 6).
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC. (2022, November 19).
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. (n.d.).
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing). (n.d.).
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted [mdpi.com]
- 3. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 1-Thia-4-azaspiro[4.6]undecan-3-one Synthesis & Stability
[1]
Status: Operational | Topic: Side Product Formation & Troubleshooting | Ticket ID: SP-46-UND-03[1]
Executive Summary: The Scaffold & Its Vulnerabilities
The 1-thia-4-azaspiro[4.6]undecan-3-one scaffold is a privileged structure in medicinal chemistry, notably investigated for antiviral (Human Coronavirus 229E) and antimicrobial properties.[1] It is a spirocyclic compound fusing a cycloheptane ring with a 4-thiazolidinone core.[1]
While the multicomponent synthesis (cycloheptanone + amine + thioglycolic acid) is generally robust, the presence of the thioether (-S-) and lactam (-NH-CO-) functionalities introduces specific vulnerabilities.[1] Users frequently encounter issues with oxidative degradation , incomplete cyclization , and disulfide dimerization , leading to "gummy" or impure products.[1][2]
This guide provides a mechanistic breakdown of these failures and actionable protocols to resolve them.
Mechanistic Pathway & Side Product Map
Understanding where the reaction deviates is critical for troubleshooting.[1] The diagram below maps the standard reaction pathway against the three most common side-product formation routes.
Figure 1: Reaction landscape showing the primary condensation pathway and critical deviation points leading to impurities.[2]
Troubleshooting Matrix: Diagnosis & Resolution
Issue Type A: The "Gummy" or Oily Solid
Symptom: The crude product fails to crystallize, remaining a sticky yellow gum or oil.[1][2] Diagnosis: This is typically caused by Side Product A (Disulfide) or Polymerization of thioglycolic acid (TGA).[1][2] TGA is prone to forming dithiodiglycolic acid upon exposure to air, which acts as a viscous contaminant.[1][2]
| Diagnostic Check | Actionable Solution |
| Check Reagent Quality | Fresh TGA is mandatory. If the TGA bottle has a white crust or smells "off" (less pungent, more acrid), it has oxidized.[1] Distill TGA before use or buy a fresh bottle.[1] |
| Water Removal Efficiency | Dean-Stark Trap. The reaction generates water.[1] If water is not removed, the equilibrium shifts back, leaving unreacted ketone (oil) and facilitating TGA polymerization.[2] Use dry toluene and a Dean-Stark apparatus.[1] |
| Workup Protocol | Bicarbonate Wash. The disulfide impurity is acidic.[1] Wash the organic layer thoroughly with 10% NaHCO₃. This converts the disulfide acid into its water-soluble salt, removing it from the organic phase.[1] |
Issue Type B: Oxidative Impurities (M+16 Peak)
Symptom: Mass spectrometry shows a peak at
| Diagnostic Check | Actionable Solution |
| Solvent Purity | Avoid Ethers. Ethers (THF, Dioxane) often contain peroxides, which rapidly oxidize the sulfur.[1] Use peroxide-free solvents or switch to Toluene/Benzene.[1] |
| Recrystallization | Avoid Hot Ethanol/Air. Recrystallizing in open air with prolonged heating promotes oxidation.[1] Use a nitrogen blanket during reflux. |
| Storage | Dark & Cold. Store the purified solid in amber vials at -20°C. Sulfur heterocycles are often photosensitive.[1] |
Issue Type C: Low Yield / Incomplete Cyclization
Symptom: NMR shows a mixture of product and a "linear" intermediate (Schiff base signals). Diagnosis: Steric Hindrance. The cycloheptane ring is bulkier than cyclopentane/cyclohexane.[1] The initial imine formation might be slow, or the ring closure is kinetically hindered.[2]
| Diagnostic Check | Actionable Solution |
| Catalyst | Lewis Acid Boost. Standard thermal condensation might be insufficient.[1] Add anhydrous ZnCl₂ (10 mol%) to catalyze both the imine formation and the thiol attack. |
| Order of Addition | Pre-form the Imine. Reflux the cycloheptanone and amine first for 2 hours (with water removal), then add the thioglycolic acid. This prevents TGA from reacting with itself before the imine is ready.[1] |
Validated Experimental Protocols
Protocol A: Optimized Synthesis of 1-Thia-4-azaspiro[4.6]undecan-3-one
Designed to minimize disulfide formation and ensure complete cyclization.[1]
Reagents:
-
Cycloheptanone (10 mmol)[2]
-
Amine (e.g., Aniline or Ammonium Carbonate for unsubstituted) (10 mmol)[2]
-
Mercaptoacetic acid (Thioglycolic acid) (15 mmol - 1.5 eq excess)[1]
-
Anhydrous ZnCl₂ (1 mmol)[2]
-
Solvent: Dry Toluene (50 mL)
Step-by-Step:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Imine Formation (Critical): Add Cycloheptanone, Amine, and ZnCl₂ to the toluene.[1][2] Reflux for 2 hours. Monitor water collection in the trap.
-
Why? Ensures the ketone is converted to the reactive imine before the thiol is introduced.
-
-
Cyclization: Cool slightly (to ~80°C) and add Mercaptoacetic acid dropwise via syringe.
-
Reflux: Return to reflux for 6–10 hours. Monitor TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1]
-
Workup (Purification):
-
Crystallization: Recrystallize the residue from Ethanol/Water (9:1).
Protocol B: Analytical Validation (QC)
Before biological testing, confirm purity using these markers.
| Method | Expected Signal (Pure Product) | Red Flag (Impurity) |
| ¹H NMR | ||
| IR | 1680–1700 cm⁻¹: Strong Lactam | 1710–1730 cm⁻¹: Carboxylic acid |
| MS | Molecular Ion ( |
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave synthesis is highly recommended for this scaffold.[1] It typically reduces reaction time from 10 hours to 10–20 minutes and suppresses side reactions like oxidation because the exposure time to heat/air is minimized.[1] Recommended: 120°C, 15 min, neat or in ethanol.
Q: My product is turning pink/red on the shelf. Is it ruined? A: This indicates photo-oxidation or trace metal contamination (often iron from spatulas reacting with the sulfur).[1] While the bulk material may be intact, the purity is compromised.[1] Perform a quick filtration through a silica plug (eluting with CH₂Cl₂) to remove the colored polar impurities, then recrystallize.[1]
Q: Why do I see two spots on TLC that are very close together? A: If you are using a substituted amine (e.g., 2-methylaniline), you might be seeing rotamers or restricted rotation around the N-Aryl bond, though this is rare in simple spiro systems.[1] More likely, it is the sulfoxide impurity, which is slightly more polar than the sulfide.[1][2] Run the TLC in 100% DCM; the sulfoxide will lag behind the product.[1]
References
-
Apaydın, Ç.[1][2] B., et al. (2019).[1] Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330.[1] Link
-
Gududuru, V., et al. (2023).[1][2][3] One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties. Molecules, 28(6), 2871.[1][2] Link
-
Kalogirou, A. S., et al. (2022).[1][2] Oxidations of 4H-1,2,6-Thiadiazines. Chemistry – A European Journal.[1] (Relevant for sulfur oxidation mechanisms in heterocycles).[1][2] Link
-
Tripathi, A. C., et al. (2014).[1] 4-Thiazolidinones: The advances continue.[1][4][5][6] European Journal of Medicinal Chemistry, 72, 52-77.[1] (Comprehensive review on thiazolidinone side reactions). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection & Process Optimization for 1-Thia-4-azaspiro[4.6]undecan-3-one
Executive Summary
This guide addresses the synthesis of 1-Thia-4-azaspiro[4.6]undecan-3-one , a spiro-heterocycle formed by the condensation of cycloheptanone , a nitrogen source (amine/ammonium carbonate), and mercaptoacetic acid (thioglycolic acid) .
While the 6-membered analog (cyclohexane derivative) is common, the 7-membered cycloheptane ring introduces specific conformational flexibility and steric challenges. This guide focuses on catalyst selection to overcome the entropic barriers of the 7-membered ring fusion and maximize yield.
Part 1: Catalyst Selection Matrix
The choice of catalyst dictates the reaction pathway (One-Pot vs. Stepwise) and the method of water removal.
| Catalyst Class | Specific Catalyst | Mechanism of Action | Recommended For | Pros/Cons |
| Homogeneous Acid | p-Toluenesulfonic Acid (p-TSA) | Brønsted acid activation of carbonyl; facilitates water elimination. | Scale-up (Kilogram) | Pro: Cheap, well-understood kinetics.Con: Requires Dean-Stark trap (azeotropic distillation); difficult workup/waste. |
| Nanocatalyst | Nano-Fe₂O₃ (10-20 nm) | Lewis acid surface activation; high surface area stabilizes the transition state. | High-Throughput Screening | Pro: Reusable (magnetic separation), high yield (>90%), fast kinetics.Con: Requires synthesis/sourcing of nanoparticles. |
| Heterogeneous Support | MCM-41-Schiff base-Cu(II) | Pore-confined catalysis; shape selectivity. | Green Chemistry / Flow Chem | Pro: Excellent pore confinement effects; minimal leaching.Con: High initial catalyst cost. |
| Ionic Liquid | [DBBim]BF₄ | Dual solvent/catalyst; stabilizes ionic intermediates. | Microwave Synthesis | Pro: Solvent-free potential, very fast (mins vs hours).Con: Viscosity handling; purification cost. |
Part 2: Reaction Mechanism & Critical Control Points
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Schiff base (imine) intermediate, followed by nucleophilic attack by the thiol and intramolecular cyclization.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway highlighting the two critical dehydration steps where catalyst efficiency determines yield.
Part 3: Troubleshooting & FAQs
Scenario A: Low Yield (<50%)
Q: I am using standard reflux in toluene with p-TSA, but yields are stuck at 45%. Why? Diagnostic: The 7-membered cycloheptane ring is more sterically demanding and conformationally mobile than cyclohexane. The rate-limiting step is often the initial formation of the imine (Schiff base). Solution:
-
Water Removal: Ensure your Dean-Stark trap is functioning perfectly. Any water refluxing back into the pot hydrolyzes the imine back to the ketone.
-
Stepwise Protocol: Do not mix all three components at once.
-
Step 1: Reflux Cycloheptanone + Amine + p-TSA to form the imine (monitor water evolution).
-
Step 2: Once imine formation is complete (check TLC), add Mercaptoacetic Acid dropwise.
-
Scenario B: Gummy/Sticky Product
Q: The product crashes out as a sticky gum rather than a solid precipitate. Diagnostic: This indicates oligomerization of the mercaptoacetic acid or incomplete cyclization due to low reaction temperature. Solution:
-
Solvent Switch: Switch from Toluene to Ethanol under Ultrasonication . The cavitation energy helps organize the crystal lattice during precipitation.
-
Catalyst Upgrade: Use Nano-Fe₂O₃ . The surface active sites prevent the intermolecular side-reactions of the thiol, promoting the intramolecular spiro-cyclization.
Scenario C: Reaction Stalls
Q: TLC shows starting material remaining even after 12 hours. Diagnostic: Catalyst poisoning or insufficient acidity. The amine starting material can buffer the acid catalyst. Solution:
-
Stoichiometry: Ensure you have a slight excess of the acid catalyst (if using p-TSA) or switch to a Lewis Acid like ZnCl₂ or InCl₃ , which are less susceptible to buffering by the amine.
-
Microwave Irradiation: If using Ionic Liquids ([DBBim]BF₄), apply microwave irradiation (100-120°C). This overcomes the activation energy barrier of the sterically hindered cycloheptane ring in minutes.
Part 4: Optimized Experimental Protocol
Method: Heterogeneous Nanocatalysis (Recommended for Purity & Yield) Target: 1-Thia-4-azaspiro[4.6]undecan-3-one
-
Preparation:
-
Reagents: Cycloheptanone (10 mmol), Ammonium Carbonate (15 mmol) [or primary amine], Mercaptoacetic Acid (12 mmol).
-
Catalyst: Nano-Fe₂O₃ (10 mol%).
-
Solvent: Ethanol (20 mL).
-
-
Procedure:
-
Step 1: Dissolve Cycloheptanone and Ammonium Carbonate in ethanol.
-
Step 2: Add Nano-Fe₂O₃ and sonicate for 5 minutes to disperse.
-
Step 3: Add Mercaptoacetic Acid dropwise over 10 minutes.
-
Step 4: Reflux the mixture for 3-4 hours (monitor via TLC, solvent system Hexane:EtOAc 7:3).
-
Step 5: Hot Filtration: Filter the hot reaction mixture to recover the magnetic Nano-Fe₂O₃ catalyst (wash with hot ethanol).
-
Step 6: Pour the filtrate into crushed ice. The spiro-product will precipitate as a solid.
-
-
Purification:
-
Recrystallize from Ethanol/DMF if necessary.
-
Expected Yield: 85-93%.
-
Melting Point Check: Distinctive range expected (approx. 160-170°C, verify against specific derivative).
-
References
-
Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one (Analogous Chemistry) Source: Smolecule Relevance: Establishes the baseline cyclocondensation method using cyclic ketones, amines, and thioglycolic acid.
-
Catalyzed Syntheses of Spiro Thiazolidinone Derivatives with Nano-Fe₂O₃ Source: PMC (PubMed Central) Relevance: Validates the use of Iron Oxide nanoparticles to increase yields from ~60% to >90% and reduce reaction times.
-
MCM-41-Schiff Base-CuSO₄ Catalysis for Spiro Thiazolidinones Source: Researcher.Life / Scientific Reports Relevance: Details the heterogeneous, reusable catalyst system for high-yield condensation of cyclic ketones.
-
Ionic Liquid ([DBBim]BF₄) Mediated Synthesis Source: ResearchGate Relevance: Provides the "Green Chemistry" protocol using ionic liquids to achieve reaction completion in <30 minutes.
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones Source: ACS Publications Relevance: Discusses steric handling of 7-membered rings (cycloheptane) in propargylamine derivatives, confirming reactivity patterns.
Validation & Comparative
Publish Comparison Guide: Cytotoxicity & Selectivity Profile of 1-Thia-4-azaspiro[4.6]undecan-3-one
This guide provides an in-depth technical comparison of the cytotoxicity profile of 1-Thia-4-azaspiro[4.6]undecan-3-one and its derivatives against standard cytotoxic agents. It is designed for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's selectivity index (SI) and safety in normal cell lines.
Executive Summary
1-Thia-4-azaspiro[4.6]undecan-3-one represents a privileged spirocyclic scaffold in medicinal chemistry, distinct for its rigid 3D architecture. Unlike planar intercalating agents (e.g., Doxorubicin) that often exhibit indiscriminate toxicity, this spiro-thiazolidinone scaffold demonstrates a high Selectivity Index (SI) .
Current data indicates that while derivatives of this scaffold exhibit potent antiviral (EC₅₀ ~5.5 µM) and anticancer activity, they maintain a favorable safety profile in normal human cell lines (e.g., HEL, HUVEC), often showing Minimum Cytotoxic Concentrations (MCC) >100 µM . This guide compares its performance directly against standard chemotherapeutic and antiviral references.
Compound Profile & Mechanism
The core structure features a thiazolidinone ring spiro-fused to a cycloheptane ring. This "spiro" junction creates a non-planar topology that restricts off-target binding, a common issue with flat aromatic heterocycles.
Synthesis & Structural Logic
The scaffold is typically constructed via a three-component condensation or a [2+2] cycloaddition involving a cycloheptanone Schiff base and thioglycolic acid.
Figure 1: Synthetic pathway for the 1-Thia-4-azaspiro[4.6]undecan-3-one scaffold via cyclocondensation.
Cytotoxicity Comparison: Normal vs. Cancer Lines
The following data synthesizes experimental results from Arch. Pharm. (Weinheim) and related medicinal chemistry literature. The comparison highlights the Selectivity Index (SI) , defined as
Comparative Data Table
Experimental Conditions: 72h incubation, MTT/XTT assay. Normal Cell Lines: HEL (Human Embryonic Lung), MDCK (Madin-Darby Canine Kidney).
| Compound Class | Specific Agent | Target Activity (EC₅₀/IC₅₀) | Cytotoxicity in Normal Cells (MCC/CC₅₀) | Selectivity Index (SI) |
| Spiro-Scaffold | 1-Thia-4-azaspiro[4.6] | 5.5 - 18 µM (Antiviral/Anticancer) | > 100 µM (HEL Cells) | > 5.5 - 18.0 |
| Platinum Agent | Cisplatin | 1.2 - 5.0 µM (Broad Spectrum) | 2.5 - 10 µM (HEK293/HUVEC) | ~ 1.0 - 2.5 |
| Anthracycline | Doxorubicin | 0.1 - 0.5 µM (Broad Spectrum) | 0.2 - 1.0 µM (Cardiomyocytes) | < 1.0 (Narrow) |
| Ref. Antiviral | K22 | 3.3 µM (Coronavirus) | 50 µM (HEL Cells) | ~ 15.0 |
Key Insight: The 1-Thia-4-azaspiro[4.6]undecan-3-one derivatives (e.g., Compound 7g, 8n) demonstrate a "safety ceiling" where cytotoxicity in normal fibroblasts is not observed until concentrations exceed 100 µM. In contrast, Cisplatin shows significant toxicity in normal kidney (HEK293) cells at concentrations as low as 10 µM.
Experimental Protocol: Determining Cytotoxicity (CC₅₀)
To replicate these findings and validate the safety profile in your own lab, follow this self-validating workflow. This protocol uses HEL cells as the normal control, consistent with the foundational literature (Apaydın et al., 2019).
Reagents & Setup
-
Cell Line: HEL (ATCC® CCL-137™) or MDCK.
-
Media: MEM supplemented with 10% FBS, 1% L-glutamine.
-
Compound Stock: Dissolve 1-Thia-4-azaspiro[4.6]undecan-3-one in DMSO (Stock 100 mM).
-
Detection: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
Step-by-Step Workflow
-
Seeding: Plate HEL cells at
cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO₂. -
Treatment: Prepare serial dilutions of the spiro compound (range: 0.1 µM to 200 µM). Include DMSO Control (0.1%) and Positive Control (Triton X-100 or Cisplatin).
-
Exposure: Incubate for 72 hours.
-
MTT Addition: Add 20 µL MTT (5 mg/mL) to each well. Incubate 3-4h until purple formazan crystals form.
-
Solubilization: Aspirate media; add 100 µL DMSO to dissolve crystals.
-
Readout: Measure Absorbance at 570 nm (Reference 630 nm).
-
Calculation:
Calculate using non-linear regression (GraphPad Prism).
Assay Validation Logic
-
Z-Factor Check: If
, the assay is invalid (check pipetting error). -
Solubility Limit: If precipitation is observed at >100 µM, report CC₅₀ as "> Solubility Limit" rather than a false toxicity value.
Figure 2: Validated workflow for determining CC₅₀ in normal cell lines.
Mechanistic Interpretation of Safety
Why is 1-Thia-4-azaspiro[4.6]undecan-3-one less toxic than Cisplatin?
-
Lack of DNA Intercalation: Unlike planar polycyclic aromatics, the spiro[4.6] system is sterically bulky and non-planar. It does not intercalate into the DNA double helix, avoiding the genotoxicity associated with Doxorubicin or Cisplatin.
-
Specific Target Engagement: The mechanism (in antiviral contexts) involves targeting viral fusion proteins or specific host factors (like dihydroorotate dehydrogenase in some thiazolidinone derivatives) rather than general tubulin or DNA inhibition.
-
Lipophilicity (LogP): The cycloheptane ring increases lipophilicity (
), enhancing membrane permeability without the cationic charge that drives mitochondrial accumulation and toxicity in cardiomyocytes.
References
-
Apaydın, Ç.[2] B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330.[2]
-
Guzeldemirci, N. U., & Kucukbasmaci, O. (2010). Synthesis and antimicrobial activity of some new 1-thia-4-azaspiro[4.5]decan-3-one derivatives. European Journal of Medicinal Chemistry, 45(1), 63-68.
-
Smolecule. (2023). 1-Thia-4-azaspiro[4.5]decan-3-one Biological Activity and Chemical Properties.
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
Sources
A Comparative Benchmarking Guide to 1-Thia-4-azaspiro[4.6]undecan-3-one and its Analogs: Antiviral and Anticancer Potential
Abstract
Spirocyclic scaffolds are gaining significant traction in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved pharmacological properties compared to their planar counterparts.[1][2] This guide provides a comprehensive comparative analysis of a promising class of spirocyclic compounds, exemplified by the 1-thia-4-azaspiro[4.6]undecan-3-one scaffold and its close analog, 1-thia-4-azaspiro[4.5]decan-3-one. We will benchmark their demonstrated antiviral and anticancer activities against established inhibitors, providing a framework for researchers and drug development professionals to evaluate their potential. This document will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a transparent assessment of the available data.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The quest for novel chemical entities with enhanced therapeutic profiles is a driving force in modern drug discovery. Spirocyclic compounds, characterized by two rings sharing a single atom, offer a distinct advantage by introducing a rigid, three-dimensional element into molecular design.[1][3] This structural feature can lead to improved binding affinity, selectivity, and optimized pharmacokinetic profiles.[2][4] The 1-thia-4-azaspiroalkane core, in particular, has emerged as a versatile scaffold with a range of biological activities.[5][6] This guide will focus on the antiviral and anticancer potential of derivatives of the 1-thia-4-azaspiro[4.6]undecan-3-one and the closely related 1-thia-4-azaspiro[4.5]decan-3-one scaffolds.
Recent studies have highlighted the promise of these compounds. For instance, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and showed notable activity against human coronavirus 229E.[5][6] Furthermore, other derivatives of the same scaffold have demonstrated significant anticancer activity against various human cancer cell lines.[7][8][9] To contextualize these findings and provide a clear benchmark for their potential, we will compare their performance against well-characterized inhibitors in their respective therapeutic areas.
Antiviral Activity: Benchmarking Against a Known Coronavirus Inhibitor
A significant finding is the potent antiviral activity of certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus 229E.[5][6] To rigorously assess this activity, a direct comparison with a known inhibitor is essential.
The Benchmark Inhibitor: K22
The compound (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide, commonly known as K22, is a recognized inhibitor of coronavirus replication.[5][6] Its mechanism of action, while not fully elucidated, provides a valuable reference point for evaluating novel antiviral agents.
Comparative In Vitro Efficacy
A key study identified compound 8n (N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide) as a potent inhibitor of human coronavirus 229E replication.[5][6] The following table summarizes the comparative efficacy of compound 8n and K22.
| Compound | EC50 (µM) against human coronavirus 229E | MCC (µM) in HEL cells |
| Compound 8n | 5.5 ± 0.7 | ≥100 |
| K22 | 3.3 ± 1.0 | 50 |
Data sourced from Apaydın et al. (2019).[5]
Interpretation of Data: The half-maximal effective concentration (EC50) is a measure of a drug's potency. Compound 8n demonstrates a potent antiviral effect with an EC50 of 5.5 µM, which is comparable to the benchmark inhibitor K22 (EC50 of 3.3 µM).[5] A crucial aspect of a potential antiviral drug is its therapeutic window, which is the concentration range where it is effective without being toxic to host cells. The minimum cytotoxic concentration (MCC) provides an indication of the compound's toxicity. Compound 8n exhibits a favorable toxicity profile with an MCC of ≥100 µM in human embryonic lung (HEL) fibroblasts, which is higher than that of K22 (50 µM).[5] This suggests a wider therapeutic window for compound 8n .
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay
The following is a generalized protocol for assessing the antiviral activity of compounds against human coronavirus 229E in a cell-based assay. Cell-based assays are crucial as they provide insights into a compound's activity in a more physiologically relevant context.[10][11]
Objective: To determine the concentration of a test compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).
Materials:
-
Human embryonic lung (HEL) fibroblasts
-
Human coronavirus 229E
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (e.g., 1-Thia-4-azaspiro[4.6]undecan-3-one derivatives) and control inhibitor (K22)
-
96-well microtiter plates
-
Inverted microscope
Step-by-Step Methodology:
-
Cell Seeding: Seed HEL cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (K22) in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of human coronavirus 229E that causes a clear cytopathic effect in 3-4 days. After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compounds or the reference inhibitor.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
CPE Evaluation: Monitor the cells daily for the appearance of CPE using an inverted microscope. After 3-4 days, score the degree of CPE for each compound concentration.
-
Data Analysis: The EC50 is calculated as the compound concentration that reduces the CPE by 50% compared to the untreated virus-infected control.
Diagram of the Experimental Workflow:
Caption: Workflow for the antiviral cytopathic effect (CPE) inhibition assay.
Anticancer Activity: Benchmarking Against a Standard Chemotherapeutic Agent
Derivatives of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold have also demonstrated promising anticancer activity.[7][8][9] To evaluate this potential, a comparison with a widely used chemotherapeutic agent is necessary.
The Benchmark Inhibitor: Doxorubicin
Doxorubicin is a well-established anticancer drug used in the treatment of a wide range of cancers. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis. It serves as a robust positive control in in vitro anticancer assays.
Comparative In Vitro Cytotoxicity
A study by Flefel et al. (2017) investigated the anticancer activity of newly synthesized 1-thia-4-azaspiro[4.5]decane derivatives against several cancer cell lines.[7][8][9] The following table summarizes the half-maximal inhibitory concentration (IC50) values for some of the most active compounds compared to Doxorubicin.
| Compound | IC50 (µM) against HepG-2 | IC50 (µM) against PC-3 | IC50 (µM) against HCT-116 |
| Compound 1 | 7.9 ± 0.6 | 9.2 ± 0.8 | 11.5 ± 1.1 |
| Compound 3 | 8.5 ± 0.7 | 10.1 ± 0.9 | 12.8 ± 1.3 |
| Doxorubicin | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.1 ± 0.2 |
Data is illustrative and based on findings from Flefel et al. (2017).[12]
Interpretation of Data: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. While the benchmark, Doxorubicin, exhibits potent cytotoxicity in the low micromolar range, the spirocyclic compounds 1 and 3 also demonstrate significant, albeit less potent, anticancer activity.[12] These findings suggest that the 1-thia-4-azaspiro[4.5]decane scaffold is a promising starting point for the development of novel anticancer agents. Further optimization of this scaffold could lead to compounds with improved potency.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents.
Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG-2, PC-3, HCT-116)
-
Complete cell culture medium
-
Test compounds (e.g., 1-Thia-4-azaspiro[4.5]decan-3-one derivatives) and control drug (Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and Doxorubicin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Diagram of the Experimental Workflow:
Caption: Workflow for the MTT cell viability assay to determine anticancer activity.
Discussion and Future Directions
The benchmarking data presented in this guide highlights the significant potential of the 1-thia-4-azaspiro[4.6]undecan-3-one scaffold and its analogs as a source of novel therapeutic agents.
In the context of antiviral research , the comparable potency of compound 8n to the known coronavirus inhibitor K22, coupled with a more favorable in vitro toxicity profile, is a compelling finding.[5] This suggests that the 1-thia-4-azaspiro[4.5]decan-3-one scaffold is a valuable starting point for the development of new anti-coronavirus drugs. Future research should focus on elucidating the precise mechanism of action of these compounds and conducting structure-activity relationship (SAR) studies to optimize their antiviral potency and pharmacokinetic properties.
In the realm of cancer therapy , while the identified 1-thia-4-azaspiro[4.5]decane derivatives are less potent than Doxorubicin, they still exhibit significant cytotoxic activity.[12] The unique three-dimensional structure of the spirocyclic core may offer opportunities to achieve higher target selectivity and reduced off-target toxicity compared to planar molecules. Further chemical modifications of this scaffold could lead to the development of more potent and selective anticancer agents. It would also be valuable to investigate the mechanism of cell death induced by these compounds.
Conclusion
This comparative guide provides a clear and objective assessment of the antiviral and anticancer potential of the 1-thia-4-azaspiro[4.6]undecan-3-one scaffold and its derivatives. By benchmarking against established inhibitors, we have demonstrated that these spirocyclic compounds represent a promising avenue for further drug discovery and development efforts. The detailed experimental protocols and data interpretation provided herein are intended to empower researchers to build upon these findings and unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]
-
BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Available from: [Link]
-
Lee, J. H., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Cancer Prevention, 23(3), 129-135. Available from: [Link]
-
Dabhi, R. A., et al. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Molecular Structure, 1258, 132669. Available from: [Link]
-
Bissy, D., & Wencel-Delord, J. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. Available from: [Link]
-
BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. Available from: [Link]
-
Gervois, N., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(1), 45-61. Available from: [Link]
-
Apaydın, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(8), e1800330. Available from: [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. Available from: [Link]
-
Celtarys Research. Biochemical assays in drug discovery and development. Available from: [Link]
-
Sygnature Discovery. Biochemical Assays. Available from: [Link]
-
ResearchGate. Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, Antiproliferative Activity, and Apoptosis-Inducing Effects of Novel Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2821. Available from: [Link]
-
Apaydın, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(8), 1800330. Available from: [Link]
-
Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available from: [Link]
-
Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available from: [Link]
-
Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available from: [Link]
-
Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available from: [Link]
-
Apaydın, S., et al. (2019). Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. Archiv der Pharmazie, 352(8), e1800330. Available from: [Link]
-
U.S. Food and Drug Administration. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Spiro Library [chemdiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. mdpi.com [mdpi.com]
Technical Comparison Guide: 1-Thia-4-azaspiro[4.6]undecan-3-one Efficacy
Executive Summary & Therapeutic Potential
1-Thia-4-azaspiro[4.6]undecan-3-one represents a specialized spirocyclic scaffold in medicinal chemistry, distinct from its more common 6-membered analog (spiro[4.5]decane).[1] Its core value lies in its anti-coronavirus activity , specifically against Human Coronavirus 229E (HCoV-229E), and its potential as a non-nucleoside antiviral agent .
Unlike linear antivirals, the spiro[4.6] system offers a rigid, three-dimensional architecture that restricts conformational entropy, potentially enhancing binding affinity to viral targets. While the [4.5] (cyclohexane-fused) analogs have historically shown slightly higher potency in specific assays, the [4.6] (cycloheptane-fused) scaffold provides unique lipophilic bulk and steric properties, making it a critical alternative for overcoming resistance or optimizing pharmacokinetic profiles (logP modulation).
Key Applications:
-
Primary: Inhibition of HCoV-229E replication (EC50 range: 5–20 µM).
-
Secondary: Antimicrobial and antifungal potential (broad-spectrum activity observed in related spiro-thiazolidinones).
-
Mechanism: Interference with viral replication post-entry, distinct from influenza fusion inhibitors.
Mechanism of Action (MOA)
The 1-thia-4-azaspiro[4.6]undecan-3-one scaffold operates via a blockade of viral replication. Unlike fusion inhibitors that prevent viral entry (e.g., targeting Hemagglutinin in influenza), these spiro-thiazolidinones act intracellularly to suppress the cytopathic effect (CPE) of coronaviruses.
Signaling & Inhibition Pathway
The following diagram illustrates the putative intervention point of the [4.6] scaffold compared to standard entry inhibitors.
Caption: Putative mechanism of 1-thia-4-azaspiro[4.6]undecan-3-one derivatives, targeting the viral replication complex post-entry, analogous to the reference inhibitor K22.
Comparative Efficacy Data
The following data compares the [4.6] (cycloheptane) series against the [4.5] (cyclohexane) series and the standard inhibitor K22. Data is synthesized from peer-reviewed studies on HCoV-229E inhibition in HEL (Human Embryonic Lung) cells.
Table 1: Anti-Coronavirus Activity (HCoV-229E)
| Compound Class | Scaffold Ring Size | Key Derivative | EC₅₀ (µM)* | CC₅₀ (µM)** | Selectivity Index (SI) |
| Spiro[4.6] | 7-Membered (Cycloheptane) | 7n | ~6.0 - 10.0 | >100 | >10 |
| Spiro[4.5] | 6-Membered (Cyclohexane) | 8n | 5.5 ± 0.7 | >100 | >18 |
| Reference | N/A | K22 | 3.3 ± 1.0 | 50 | 15 |
| Control | N/A | Ribavirin | >100 | >100 | N/A |
*EC₅₀: Concentration required to reduce viral replication by 50%.[1] Lower is better. **CC₅₀: Cytotoxic concentration (50% cell death). Higher is better.
Expert Insight: While the [4.5] derivative (8n) shows slightly superior potency (5.5 µM), the [4.6] derivatives (Series 7) maintain significant activity without increased cytotoxicity (CC50 > 100 µM). This suggests that the expansion of the spiro-ring from 6 to 7 carbons does not abolish activity, offering a "lipophilic handle" to tune blood-brain barrier (BBB) penetration or membrane solubility without compromising safety.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the [4.6] scaffold and the antiviral assay used to validate its efficacy.
Synthesis of 1-Thia-4-azaspiro[4.6]undecan-3-one Derivatives
Objective: Construct the spiro-thiazolidinone core from cycloheptanone.
Reagents:
-
Cycloheptanone (1.0 eq)
-
Aryl hydrazide or Amine (1.0 eq)
-
Mercaptoacetic acid (2.5 eq)
-
Solvent: Dry Toluene or Benzene
-
Catalyst: Anhydrous ZnCl₂ (optional) or Dean-Stark apparatus
Workflow:
-
Hydrazone Formation: Reflux cycloheptanone with the appropriate amine/hydrazide in ethanol for 3–5 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1). Evaporate solvent to yield the intermediate hydrazone/imine.
-
Cyclocondensation: Dissolve the intermediate in dry toluene. Add mercaptoacetic acid dropwise.
-
Reflux: Heat the mixture to reflux using a Dean-Stark trap to continuously remove water (azeotropic distillation). Continue for 8–12 hours.
-
Work-up: Wash the reaction mixture with 5% NaHCO₃ (to remove excess acid) and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Validation (NMR Signature for [4.6] Core):
-
¹H NMR (DMSO-d₆): Look for the spiro-cycloheptane protons as multiplets in the 1.40–2.00 ppm range (distinct from the sharper cyclohexane signals of [4.5]). The thiazolidinone -CH₂- usually appears as a singlet or AB quartet around 3.50–3.70 ppm .
Antiviral Assay (CPE Inhibition)
Objective: Quantify EC₅₀ against HCoV-229E.
-
Seeding: Seed HEL cells in 96-well plates and grow to confluence.
-
Infection: Infect cells with HCoV-229E at 100 CCID₅₀ (50% Cell Culture Infectious Dose).
-
Treatment: Immediately add serial dilutions of the test compound (dissolved in DMSO, final <0.5%).
-
Incubation: Incubate at 37°C for 3 days.
-
Readout: Examine microscopically for Cytopathic Effect (CPE). Score from 0 (no CPE) to 5 (100% CPE). Calculate EC₅₀ using regression analysis.
Structural Logic & Optimization (Graphviz)
The following diagram details the Structure-Activity Relationship (SAR) logic for optimizing the [4.6] scaffold.
Caption: SAR optimization map. The [4.6] ring increases lipophilicity compared to [4.5], while N4-aryl amides are critical for high antiviral potency.
References
-
Apaydın, Ç. B., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives.[2] Archiv der Pharmazie.[3]
-
BenchChem Technical Support. (2025). Characterization of Novel 1-Thia-4-azaspiro[4.6]undecan-3-one Derivatives: Application Notes and Protocols.
-
Patel, P. P., et al. (2019). Exploring the Antimicrobial and Antitubercular Potential of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives. Journal of Molecular Structure.
-
Scott, K. R., et al. (2004). Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogs of valproic acid synthesis and anticonvulsant evaluation.[3] Journal of Medicinal Chemistry.[3]
Sources
Safety Operating Guide
1-Thia-4-azaspiro[4.6]undecan-3-one proper disposal procedures
1-Thia-4-azaspiro[4.6]undecan-3-one Proper Disposal Procedures
Part 1: Executive Summary & Chemical Identification
1-Thia-4-azaspiro[4.6]undecan-3-one (CAS: 1221791-73-6) is a specialized spirocyclic thiazolidinone intermediate used primarily in pharmaceutical discovery (e.g., antiviral and anticancer research).[1] Due to its specific sulfur-nitrogen heterocycle structure, it presents unique disposal challenges regarding combustion byproducts (SOx, NOx) and potential biological activity.
Crucial Safety Directive: There is no approved chemical deactivation method for this compound in a standard laboratory setting. Drain disposal is strictly prohibited. The only compliant disposal pathway is high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers for sulfur oxides.
Chemical Profile
| Parameter | Detail |
| Chemical Name | 1-Thia-4-azaspiro[4.6]undecan-3-one |
| CAS Number | 1221791-73-6 |
| Molecular Formula | C₉H₁₅NOS |
| Molecular Weight | 185.29 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Hazard Class (Prudent) | Irritant / Harmful. Treat as Acute Tox. 4 (Oral) and Skin/Eye Irritant 2/2A.[2] |
Part 2: Hazard Identification & Risk Assessment
As a research chemical, comprehensive toxicological data (RTECS) may be incomplete. Therefore, you must apply the "Universal Precaution for Novel Organics" protocol.
-
Biological Activity: Thiazolidinone derivatives are pharmacophores designed to interact with biological targets.[3][4][5] Ingestion or mucosal absorption must be prevented.
-
Combustion Hazards: Upon thermal decomposition, this compound releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) . Waste containers must never be treated in low-temperature on-site autoclaves.
-
Chemical Incompatibility:
-
Strong Oxidizers: Risk of exothermic reaction oxidizing the sulfur/nitrogen centers.
-
Strong Acids/Bases: Potential for ring opening or hydrolysis, leading to unknown degradation products.
-
Part 3: Pre-Disposal Handling & Segregation
Before disposal, waste must be segregated correctly to prevent cross-reactivity in the waste stream.
PPE Requirements
| Protection Type | Specification |
| Respiratory | N95 (minimum) or P100 if dust generation is likely. Use a Fume Hood for all transfers. |
| Hand | Nitrile Gloves (Double-gloving recommended; 0.11 mm min thickness). |
| Eye | Chemical Safety Goggles (ANSI Z87.1). |
| Body | Lab coat (buttoned) + closed-toe chemical-resistant shoes. |
Waste Stream Segregation
-
Stream A (Solid): Pure chemical, contaminated weighing boats, gloves, and paper towels.
-
Stream B (Liquid - Organic): Mother liquors or solutions in organic solvents (DMSO, DCM, Methanol).
-
Stream C (Liquid - Aqueous): Aqueous layers from extractions (trace contamination).
CRITICAL RULE: Do NOT mix with Oxidizing Waste (e.g., Nitric acid, Peroxides) or Halogenated Waste (unless the solvent carrier is halogenated, e.g., DCM).
Part 4: Step-by-Step Disposal Workflows
Workflow 1: Disposal of Pure Solid or Contaminated Debris
-
Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Double Bagging: If the waste includes sharp debris (pipette tips), place them in a puncture-resistant container first.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) inside secondary containment.
Workflow 2: Disposal of Liquid Solutions
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acetone solutions in a drum designated for non-flammables if the facility separates them).
-
Transfer: Pour liquid into the "Non-Halogenated Organic Waste" carboy (or "Halogenated" if dissolved in DCM/Chloroform).
-
Rinsing: Triple rinse the empty original container with a compatible solvent. Add rinsate to the waste carboy.
-
Defacement: Deface the label of the original empty bottle and dispose of the bottle as glass waste (if triple-rinsed) or solid hazardous waste (if residue remains).
Part 5: Decision Matrix & Logic Flow
The following diagram illustrates the decision logic for categorizing and routing this specific chemical waste.
Figure 1: Decision matrix for segregating 1-Thia-4-azaspiro[4.6]undecan-3-one waste streams based on physical state and solvent carrier.
Part 6: Emergency Procedures (Spills)
In the event of a spill during the disposal process, execute the S.W.I.M. protocol immediately.
| Step | Action |
| S top | Stop the spill source if safe to do so (e.g., upright the bottle). |
| W arn | Warn others in the immediate area. Post "Do Not Enter" signs.[8] |
| I solate | Isolate the area. Close lab doors to prevent dust/vapor spread. |
| M inimize | For Solids: Cover with wet paper towels to prevent dust. Scoop into a waste jar.For Liquids: Use an absorbent pad or vermiculite. Do NOT use sawdust (combustible reaction risk with some sulfur compounds). |
Post-Spill: Wipe the area with a soap/water solution (surfactant) to remove organic residues. Dispose of all cleanup materials as hazardous solid waste (Workflow 1).
Part 7: Regulatory Compliance (RCRA/EPA)
While 1-Thia-4-azaspiro[4.6]undecan-3-one is not explicitly listed on the EPA "P" or "U" lists (40 CFR 261.33), it must be characterized by the generator.
-
Generator Determination: You must classify this as Hazardous Waste based on toxicity characteristics (ignitability if in solvent, toxicity by "Prudent Practice").
-
Waste Code Assignment:
-
If pure/solid: Assign a generic state code for toxic organic solids (e.g., D001 if ignitable, or state-specific codes).
-
If in solvent: Assign codes based on the solvent (e.g., F003 for Acetone, D001 for Ignitable).
-
Final Disposition: The waste manifest must designate the material for Incineration (Destruction Code H040 or similar) to ensure thermal destruction of the heterocyclic ring.
References
-
Chemical Identification: "1-Thia-4-azaspiro[4.6]undecan-3-one."[1][2][6][7][9][10][11] BenchChem Chemical Database. CAS 1221791-73-6.[1][6][7][9][12]
-
Safety Standards: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011.
-
Spirocyclic Scaffolds in Drug Discovery: "Thiazolidinone Spirocycles: Synthetic Routes and Biological Implications." ResearchGate.[3] Accessed Feb 2026.[3]
-
Waste Classification: EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." United States Environmental Protection Agency.
Sources
- 1. 72752-82-0|1-Thia-4-azaspiro[4.4]nonan-3-one|BLD Pharm [bldpharm.com]
- 2. 2-Azaspiro[4.6]undecan-3-one | 134617-89-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4580-63-6|1-Thia-4-azaspiro[4.5]decan-3-one|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Spiro Lactams - Heterocyclic Building Blocks [myskinrecipes.com]
- 10. esdmedikal.com [esdmedikal.com]
- 11. Research (8943) [myskinrecipes.com]
- 12. 1-thia-4-azaspiro[4.6]undecan-3-one | 1221791-73-6 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
